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  • Product: Freselestat, (S)-
  • CAS: 208847-91-0

Core Science & Biosynthesis

Foundational

Freselestat (S): A Deep Dive into the Reversible Competitive Inhibition of Human Neutrophil Elastase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Double-Edged Sword of Human Neutrophil Elastase Human Neutrophil E...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Double-Edged Sword of Human Neutrophil Elastase

Human Neutrophil Elastase (HNE), a 29.5 kDa serine protease, is a formidable component of the innate immune system.[1] Stored within the azurophilic granules of neutrophils, HNE is a primary defender against invading pathogens.[1] Upon neutrophil activation at sites of inflammation, HNE is released to degrade bacterial proteins and other virulence factors. However, this potent proteolytic activity is a double-edged sword. When dysregulated, HNE can inflict significant damage to host tissues by degrading critical components of the extracellular matrix, such as elastin, collagen, and fibronectin.[1][2] This uncontrolled activity is a key driver in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2] The delicate balance between HNE and its endogenous inhibitors, like alpha-1 antitrypsin, is crucial for maintaining tissue homeostasis. In pathological states, this balance is often tipped in favor of excessive HNE activity, making the development of potent and selective HNE inhibitors a significant therapeutic strategy.

Freselestat (S): A Profile of a Potent and Selective HNE Inhibitor

Freselestat (also known as ONO-6818) is a potent, orally active, and highly selective small molecule inhibitor of human neutrophil elastase.[3][4] Chemically, it is 5-amino-N-[1-[[5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-yl]carbonyl]-2-methylpropyl]-6-oxo-2-phenyl-1(6H)-pyrimidineacetamide.[5] Unlike some inhibitors that form irreversible covalent bonds with the enzyme, Freselestat is a reversible, competitive inhibitor.[1] This mode of action offers the potential for a more controlled and titratable therapeutic effect.

Mechanism of Action: Reversible Competitive Inhibition

Freselestat exerts its inhibitory effect by directly competing with endogenous substrates for binding to the active site of HNE. The active site of HNE contains a catalytic triad of amino acid residues (Histidine-57, Aspartate-102, and Serine-195) that is characteristic of serine proteases.[6] Freselestat's chemical structure is designed to fit snugly into the substrate-binding pockets of the HNE active site, thereby preventing the enzyme from binding to and cleaving its natural substrates.

While a crystal structure of the Freselestat-HNE complex is not publicly available, molecular docking studies of similar non-covalent inhibitors suggest a binding mode where specific moieties of the inhibitor form key interactions with the enzyme's active site residues.[6][7] It is highly probable that Freselestat's various chemical groups form a network of hydrogen bonds and hydrophobic interactions with the S1 and S2 subsites of HNE, leading to a stable but reversible enzyme-inhibitor complex.[8] This reversible binding is a key characteristic, as it allows for the inhibitor to dissociate from the enzyme, restoring its activity if the inhibitor concentration decreases.

Quantitative Analysis of Freselestat's Inhibitory Potency

The potency of an inhibitor is a critical parameter in drug development. For reversible inhibitors like Freselestat, this is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value indicates a more potent inhibitor.[1]

InhibitorTargetMechanism of InhibitionKi (nM)IC50 (nM)Selectivity Notes
Freselestat (ONO-6818) Human Neutrophil Elastase Reversible, competitive 12.2 [2]- >100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G. [2]
Sivelestat (ONO-5046)Human Neutrophil ElastaseReversible, competitive200[2]44[2]Highly selective; does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G even at 100 µM.[2]
Alvelestat (AZD9668)Human Neutrophil ElastaseReversible, competitive9.4[2]12[2]Highly selective for NE over other neutrophil-derived serine proteases.[2]

Experimental Protocols for Characterizing HNE Inhibition

The determination of an inhibitor's potency and mechanism of action relies on robust and well-validated experimental protocols. Below is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound like Freselestat against human neutrophil elastase.

In Vitro HNE Inhibition Assay (Fluorometric)

Objective: To measure the IC50 of a test compound against human neutrophil elastase.

Methodology Rationale:

  • Enzyme: Purified human neutrophil elastase is used to ensure that the observed inhibition is specific to the target enzyme.

  • Substrate: A fluorogenic substrate, such as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin (MeOSuc-AAPV-AMC), is chosen for its high sensitivity and specificity for HNE.[9][10] The peptide sequence mimics the natural cleavage site of HNE substrates. Upon cleavage by HNE, the highly fluorescent AMC group is released, leading to a measurable increase in fluorescence.

  • Buffer: An assay buffer of 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5 is used to maintain a stable pH and ionic strength, which are critical for optimal enzyme activity.[2][11] The pH of 7.5 is close to physiological pH, providing a relevant in vitro environment.[11] DMSO is included to aid in the solubilization of the test compound and substrate.

  • Incubation: A pre-incubation step of the enzyme and inhibitor allows for the binding equilibrium to be reached before the addition of the substrate, which is crucial for accurate IC50 determination of reversible inhibitors.[2]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute to a final working concentration (e.g., 100 µM) in Assay Buffer just before use.

    • Prepare a stock solution of the test inhibitor (e.g., Freselestat) at a high concentration (e.g., 10 mM in DMSO).

    • Prepare a working solution of Human Neutrophil Elastase in Assay Buffer (e.g., 25 nM). The final enzyme concentration should be chosen to ensure a linear reaction rate over the measurement period.

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations to be tested. This will allow for the generation of a dose-response curve.

  • Assay Protocol (96-well plate format):

    • To each well of a 96-well black microplate, add 25 µL of the diluted inhibitor or a vehicle control (Assay Buffer with the same final concentration of DMSO).

    • Add 50 µL of the HNE working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C using a microplate reader (Excitation/Emission ~380/500 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock & Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HNE Working Solution add_enzyme Add HNE to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate & Start Measurement prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calculate_inhibition->plot_curve

Caption: Workflow for HNE Inhibition Assay.

Downstream Consequences of HNE Inhibition by Freselestat

The therapeutic rationale for inhibiting HNE stems from its ability to disrupt a cascade of inflammatory and tissue-damaging events. By blocking HNE activity, Freselestat is expected to mitigate these downstream effects.

Reduction of Pro-Inflammatory Mediators

HNE can directly and indirectly amplify the inflammatory response. One key mechanism is the cleavage of pro-inflammatory cytokines and chemokines to their active forms. For instance, HNE is known to process pro-interleukin-8 (pro-IL-8) into its active, potent neutrophil-attracting form. By inhibiting HNE, Freselestat can reduce the levels of active IL-8, thereby dampening the recruitment of neutrophils to the site of inflammation and breaking a positive feedback loop of inflammation.[12] Studies have shown that Freselestat significantly reduces the production of interleukin 8.[4]

Modulation of the Complement System

The complement system is another critical component of the innate immune response that can be influenced by HNE. HNE can cleave complement components, leading to the formation of the C5b-9 membrane attack complex (MAC), which can cause cell lysis and further inflammation.[13] Freselestat-mediated inhibition of HNE has been shown to lead to a reduction in the formation of the complement membrane attack complex.[12]

G HNE Human Neutrophil Elastase (HNE) ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM Degrades Pro_IL8 Pro-Interleukin-8 (pro-IL-8) HNE->Pro_IL8 Cleaves & Activates Complement Complement Components HNE->Complement Cleaves & Activates Freselestat Freselestat (S) Freselestat->HNE Inhibits Tissue_Damage Tissue Damage & Loss of Function ECM->Tissue_Damage Active_IL8 Active IL-8 Pro_IL8->Active_IL8 MAC C5b-9 Membrane Attack Complex (MAC) Complement->MAC Neutrophil_Recruitment Neutrophil Recruitment Active_IL8->Neutrophil_Recruitment Inflammation Amplified Inflammation Neutrophil_Recruitment->Inflammation Cell_Lysis Cell Lysis & Inflammation MAC->Cell_Lysis

Caption: Downstream Effects of HNE and its Inhibition by Freselestat.

Conclusion

Freselestat (S) represents a well-characterized, potent, and selective reversible competitive inhibitor of human neutrophil elastase. Its mechanism of action, centered on blocking the active site of HNE, offers a promising strategy for mitigating the destructive consequences of excessive elastase activity in a range of inflammatory diseases. The in-depth understanding of its inhibitory kinetics and its impact on downstream inflammatory pathways provides a solid foundation for its further investigation and potential therapeutic application. While clinical development was halted due to observations of liver function abnormalities, the study of Freselestat continues to provide valuable insights into the principles of HNE inhibition for the development of future therapeutics.[12]

References

  • Roots Press. (n.d.). Molecular Medicine Communications Potential Inhibition of Human Neutrophil Elastase Enzyme to Attenuate Emphysema. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular docking of a peptide ligand designed to inhibit human neutrophil elastase by binding to the active site of the enzyme. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular docking analysis of natural compounds as Human neutrophil elastase (HNE) inhibitors. Retrieved from [Link]

  • Inxight Drugs. (n.d.). FRESELESTAT. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays? Retrieved from [Link]

  • PMC. (n.d.). Selective PAR2 Inhibition Attenuates HDM‐Induced Th1/Th2 Responses in Human Epithelial and Murine Models of Allergic Rhinitis and Asthma. Retrieved from [Link]

  • PMC. (2024, January 26). Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3. Retrieved from [Link]

  • PubChem. (n.d.). Freselestat. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • PubMed. (2011, June 24). Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutrophil elastase inhibitors as treatment for COPD. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of HNE inhibition by Sivelestat. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 5). 5.1.11: Making buffers for enzyme assay. Retrieved from [Link]

  • MDPI. (2024, July 19). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • PubMed. (2001, August 24). Inhibition of neutrophil elastase activity attenuates complement-mediated lung injury in the hamster. Retrieved from [Link]

  • ResearchGate. (2025, May 9). (PDF) Selective PAR2 Inhibition Attenuates HDM-Induced Th1/Th2 Responses in Human Epithelial and Murine Models of Allergic Rhinitis and Asthma. Retrieved from [Link]

  • Sciety. (2026, March 26). Divergent Redox-Resilience of Alvelestat and Sivelestat: A Mechanistic Hypothesis for Inhibitor Performance Under Oxidative Stress. Retrieved from [Link]

  • PMC. (n.d.). C5b9 Formation on Endothelial Cells Reflects Complement Defects among Patients with Renal Thrombotic Microangiopathy and Severe Hypertension. Retrieved from [Link]

  • Frontiers. (n.d.). The free fatty acid 2 receptor regulates C5a induced neutrophil superoxide production and its sensitivity to inhibition by the antagonist avacopan. Retrieved from [Link]

  • The Journal of Immunology. (n.d.). Cholesterol Crystals Induce Complement-Dependent Inflammasome Activation and Cytokine Release. Retrieved from [Link]

  • Preprints.org. (2026, March 26). Divergent Redox-Resilience of Alvelestat and Sivelestat: A Mechanistic Hypothesis for Inhibitor Performance Under Oxidative Stress. Retrieved from [Link]

  • PMC. (2025, June 28). Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. Retrieved from [Link]

  • PMC. (2025, January 19). Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study. Retrieved from [Link]

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Exploratory

Mechanistic Profiling of ONO-6818 (Freselestat): Binding Affinity and Protease Selectivity in Human Neutrophil Elastase Inhibition

Executive Summary Human Neutrophil Elastase (HNE) is a highly destructive serine protease stored within the azurophilic granules of polymorphonuclear neutrophils. While fundamental to innate immunity and the degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Human Neutrophil Elastase (HNE) is a highly destructive serine protease stored within the azurophilic granules of polymorphonuclear neutrophils. While fundamental to innate immunity and the degradation of engulfed pathogens, the dysregulated release of HNE overwhelms endogenous antiproteases (such as α1​ -antitrypsin), driving the pathological extracellular matrix (ECM) degradation seen in Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Cystic Fibrosis.

ONO-6818 (Freselestat) was developed as a highly potent, orally bioavailable, non-peptidic small molecule inhibitor of HNE. As a Senior Application Scientist, I have structured this technical guide to dissect the binding kinetics, selectivity profile, and the rigorous in vitro methodologies required to validate the pharmacological profile of ONO-6818.

Structural Mechanism and Binding Affinity

The chymotrypsin-like fold of HNE features a highly conserved catalytic triad (His57, Asp102, Ser195). ONO-6818 functions as a competitive, reversible inhibitor that specifically targets the S1 specificity pocket of the HNE active site1[1].

Unlike first-generation irreversible suicide substrates, ONO-6818 achieves its potency through transition-state stabilization. Kinetic analyses demonstrate that ONO-6818 binds HNE with an exceptional inhibition constant ( Ki​ ) of 12.16 to 12.2 nM 2[2].

The Causality of Reversibility: The reversible nature of ONO-6818 is a deliberate design choice. Irreversible covalent inhibitors often pose a high risk of haptenization, where the drug-protein adduct triggers an immune-mediated toxicity response. By maintaining a reversible thermodynamic equilibrium, ONO-6818 effectively halts neutrophil degranulation and reduces IL-8 levels without permanently disabling the systemic protease pool3[3].

MoA A Neutrophil Degranulation (Release of HNE) B Active HNE (Serine Protease) A->B Triggers D HNE-ONO-6818 Complex (Reversible Binding at S1 Pocket) B->D Forms Complex E Tissue Degradation (Elastin, Collagen) B->E Cleaves Matrix (Pathological) C ONO-6818 (Freselestat) C->B Binds (Ki = 12.2 nM) D->E Blocks F Inhibition of IL-8 Release & Reduced Inflammation D->F Prevents Matrix Degradation

Mechanism of ONO-6818 binding to HNE and subsequent inhibition of tissue degradation.

Selectivity Profile: Discriminating the Protease Web

A major hurdle in developing serine protease inhibitors is achieving selectivity. Because the chymotrypsin-like fold is highly conserved, off-target inhibition of related proteases (e.g., thrombin, plasmin) can lead to severe coagulopathies. ONO-6818 exhibits an exceptional selectivity profile, being >100-fold less active against a broad panel of structurally related proteases2[2].

Quantitative Selectivity Data
Protease TargetBinding Affinity ( Ki​ / IC50​ )Fold Selectivity (vs HNE)
Human Neutrophil Elastase (HNE) ~12.2 nM 1x (Target)
Proteinase 3 (PR3)> 10,000 nM> 800x
Cathepsin G> 10,000 nM> 800x
Porcine Pancreatic Elastase> 10,000 nM> 800x
TrypsinInactiveN/A
ThrombinInactiveN/A
PlasminInactiveN/A
Type I CollagenaseInactiveN/A

Experimental Methodology: Validating Binding Kinetics

To rigorously determine the Ki​ and selectivity of ONO-6818, a self-validating Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay is employed. This protocol is specifically designed to ensure thermodynamic equilibrium and control for assay artifacts common in small-molecule screening.

Workflow Step1 1. Enzyme Prep (HNE + Buffer) Step3 3. Pre-incubation (Establish Equilibrium) Step1->Step3 Step2 2. Compound Dilution (ONO-6818 Titration) Step2->Step3 Step4 4. Substrate Addition (Fluorogenic Peptide) Step3->Step4 30 mins, 37°C Step5 5. Kinetic Readout (Fluorescence) Step4->Step5 Initiate Reaction Step6 6. Data Analysis (Calculate Ki) Step5->Step6 Ex/Em 380/460 nm

Workflow for FRET-based enzymatic assay to determine ONO-6818 binding affinity.

Step-by-Step Protocol: FRET-Based Kinetic Assay
  • Reagent Preparation :

    • Enzyme : Prepare Purified Human Neutrophil Elastase at a 0.5 nM final concentration.

      • Causality: A low enzyme concentration ensures that the assumption of [S]≫[E] holds true, which is a strict requirement for valid Michaelis-Menten kinetic modeling.

    • Substrate : Utilize a fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC).

      • Causality: The AAPV (Ala-Ala-Pro-Val) sequence is highly specific for the S1-S4 subsites of HNE, and AMC provides a highly sensitive, real-time fluorescent readout upon cleavage.

  • Compound Titration & Self-Validation :

    • Prepare a 10-point dose-response curve of ONO-6818 starting from 1 μ M down to 0.03 nM using 3-fold serial dilutions in DMSO.

    • Self-Validation System: Include Sivelestat ( IC50​≈44 nM) as a positive control to confirm assay sensitivity, and 1% DMSO as a vehicle (negative) control to define the uninhibited dynamic range.

  • Pre-Incubation Phase :

    • Incubate HNE with ONO-6818 in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20) for 30 minutes at 37°C.

    • Causality: Tween-20 prevents the non-specific adsorption of the highly hydrophobic ONO-6818 to the microplate walls. The 30-minute pre-incubation is critical to allow the reversible inhibitor to reach full thermodynamic equilibrium with the enzyme before the introduction of the competing substrate.

  • Reaction Initiation and Kinetic Readout :

    • Add the fluorogenic substrate (at a concentration equal to its previously determined Km​ ) to initiate the reaction.

    • Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 20 minutes.

    • Causality: Continuous kinetic monitoring (rather than a single end-point read) allows the scientist to detect any time-dependent inhibition, compound precipitation, or auto-fluorescence artifacts during the assay.

  • Data Analysis :

    • Calculate initial velocities ( v0​ ) from the linear portion of the progress curves.

    • Determine the IC50​ using a 4-parameter logistic fit.

    • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Km​[S]​IC50​​ .

Clinical Implications and Limitations

Despite its exquisite in vitro binding affinity and selectivity, the clinical development of ONO-6818 for COPD was discontinued following Phase IIa trials due to abnormal elevations in liver transaminases 4[4].

This outcome highlights a crucial paradigm in drug development: exceptional target affinity and selectivity do not inherently guarantee systemic safety. The hepatotoxicity observed was likely driven by off-target metabolic liabilities or the physicochemical properties of the non-peptidic scaffold, rather than mechanism-based (on-target) toxicity. Modern generations of HNE inhibitors have since built upon the transition-state pharmacophore of ONO-6818 while explicitly optimizing for hepatic clearance and metabolic stability.

References

  • ResearchGate . Design and Synthesis of New Orally Active Nonpeptidic Inhibitors of Human Neutrophil Elastase. Retrieved from:[Link]

  • NIH/PMC . Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. Retrieved from:[Link]

  • ResearchGate . Current synthetic inhibitors of human neutrophil elastase. Retrieved from:[Link]

Sources

Foundational

Freselestat (S)- (ONO-6818): Chemical Structure, Physicochemical Properties, and Mechanistic Profiling in Neutrophil Elastase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Abstract Human Neutrophil Elastase (HNE) is a potent serine protease releas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Abstract

Human Neutrophil Elastase (HNE) is a potent serine protease released during neutrophil degranulation, playing a central role in the pathogenesis of inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and cardiopulmonary bypass-induced systemic inflammation. Freselestat (S)- , also known as ONO-6818, is a highly selective, reversible, non-peptide small molecule inhibitor of HNE. This technical guide provides an in-depth analysis of Freselestat’s chemical architecture, physicochemical properties, and mechanism of action, alongside field-proven, self-validating experimental protocols for evaluating its efficacy in vitro and ex vivo.

Chemical Architecture & Physicochemical Profiling

Freselestat is structurally engineered to act as a competitive inhibitor that docks into the deep S1 pocket of the HNE active site. Unlike early-generation peptide-based irreversible inhibitors, Freselestat is a small molecule that offers reversible binding, which mitigates the risk of long-term interference with the host's innate immune defense.

Structural Identifiers
  • IUPAC Name: 2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide

  • SMILES: CC(C)c1nnc(C(C)(C)C)o1)NC(=O)Cn2c(-c3ccccc3)ncc(c2=O)N

  • Stereochemistry: The (S)- enantiomer is the active moiety, dictating the precise spatial orientation required for high-affinity binding to the HNE catalytic triad.

Physicochemical Properties

The physicochemical profile of Freselestat governs its solubility, membrane permeability, and formulation requirements for preclinical assays. Data is aggregated from [1] and [2].

PropertyValueScientific Implication
Molecular Weight 452.51 g/mol Falls within Lipinski’s Rule of 5, supporting oral bioavailability.
Molecular Formula C₂₃H₂₈N₆O₄High nitrogen/oxygen content facilitates extensive hydrogen bonding.
XLogP3-AA 2.6Moderate lipophilicity; requires organic solvents (e.g., DMSO) for initial stock preparation, but maintains reasonable aqueous solubility in physiological buffers.
Topological Polar Surface Area (TPSA) 146.00 ŲNear the upper limit for optimal oral absorption; restricts blood-brain barrier (BBB) penetration, localizing effects to peripheral tissues.
Hydrogen Bond Donors 2Critical for anchoring the molecule within the HNE active site.

Mechanistic Grounding: HNE Inhibition

Freselestat is a potent, competitive inhibitor of HNE with a reported Kᵢ of 12.2 nM [3]. It is highly selective, demonstrating >100-fold lower activity against other serine and metalloproteases, including trypsin, proteinase 3, pancreatic elastase, thrombin, and cathepsin G.

By neutralizing HNE, Freselestat halts the downstream proteolytic degradation of the extracellular matrix (ECM) (e.g., elastin, collagen). Furthermore, it exerts a profound anti-inflammatory effect by suppressing the HNE-mediated release of Interleukin-8 (IL-8) and attenuating the formation of the C5b-9 complement membrane attack complex [4].

HNE_Pathway Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Degranulation ECM ECM Degradation (Elastin, Collagen) HNE->ECM Proteolysis Cytokines Pro-inflammatory Mediators (IL-8, C5b-9) HNE->Cytokines Pathway Activation Freselestat Freselestat (ONO-6818) Freselestat->HNE Competitive Inhibition (Ki = 12.2 nM) TissueDamage Tissue Damage / Inflammation (COPD, ALI) ECM->TissueDamage Cytokines->TissueDamage

Signaling pathway of Human Neutrophil Elastase (HNE) and competitive inhibition by Freselestat.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that the reliability of protease inhibition data relies entirely on the stringent control of assay thermodynamics and buffer chemistry. Below are detailed, self-validating protocols for evaluating Freselestat.

In Vitro Fluorometric HNE Inhibition Assay (IC₅₀/Kᵢ Determination)

This protocol utilizes a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) to quantify the residual activity of HNE in the presence of Freselestat [4].

Reagents & Causality:

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

    • Expert Insight: The high ionic strength (0.5 M NaCl) is non-negotiable. HNE is a highly basic protein (pI ~ 10.5). Without sufficient counter-ions, HNE rapidly adsorbs to the polystyrene walls of the microplate via electrostatic interactions, leading to an artificial loss of baseline enzyme activity and skewed Kᵢ calculations.

  • Solvent: 100% Anhydrous DMSO for stock; <5% final assay concentration.

    • Expert Insight: Freselestat’s XLogP3 of 2.6 requires DMSO for initial dissolution. However, exceeding 5% DMSO in the final well will denature HNE, destroying the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of Freselestat in DMSO. Perform 3-fold serial dilutions in Assay Buffer to create a 10-point concentration curve (e.g., 100 µM down to 0.005 µM).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, combine 25 nM human HNE with the Freselestat dilutions. Include a positive control (Enzyme + Vehicle) and a negative control (Buffer + Substrate only). Incubate at 37°C for 30 minutes.

    • Self-Validation Step: Pre-incubation is critical. Although Freselestat is a reversible inhibitor, allowing the system to reach thermodynamic equilibrium before substrate addition ensures reproducible steady-state kinetics.

  • Reaction Initiation: Add the fluorogenic substrate (MeOSuc-AAPV-AMC) to a final concentration of 100 µM.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm / Emission: 500 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial linear velocity (V₀) for each well. Plot the fractional inhibition against the log of Freselestat concentration to derive the IC₅₀, and apply the Cheng-Prusoff equation to determine the Kᵢ.

Ex Vivo Simulated Extracorporeal Circulation (SEC) Model

Cardiopulmonary bypass triggers systemic inflammatory response syndrome (SIRS) via mechanical shear stress and contact with artificial surfaces, leading to massive neutrophil degranulation. The SEC model isolates this mechanism ex vivo to test Freselestat's anti-inflammatory efficacy [3].

SEC_Workflow Blood Heparinized Human Blood (3.75 U/mL) SEC Simulated Extracorporeal Circulation (120 min) Blood->SEC Recirculation Analysis Flow Cytometry & EIA (CD11b, IL-8, C5b-9) SEC->Analysis Sampling Treatment Freselestat Treatment (1.0 μM) Treatment->SEC Dosing

Workflow for evaluating Freselestat in a Simulated Extracorporeal Circulation (SEC) model.

Step-by-Step Methodology:

  • Blood Collection: Collect fresh human whole blood and immediately anticoagulate with heparin (3.75 U/mL).

    • Expert Insight:Do not use EDTA or citrate. These chelators strip calcium and magnesium from the plasma. Calcium is an absolute requirement for the assembly of the C5b-9 complement complex and the functional engagement of neutrophil integrins (CD11b).

  • Circuit Priming: Prime a miniature membrane oxygenator and roller pump circuit with the heparinized blood. Spike the test circuit with 1.0 µM Freselestat, leaving a parallel circuit as the vehicle control.

  • Recirculation: Run the roller pump to recirculate the blood at 37°C for 120 minutes. The mechanical shear stress will reliably induce HNE release.

  • Downstream Analysis:

    • Plasma: Centrifuge aliquots to isolate plasma. Quantify IL-8 and C5b-9 via Enzyme Immunoassay (EIA). Freselestat should significantly reduce both markers compared to the vehicle.

    • Cells: Assess neutrophil F-actin polymerization and CD11b expression via flow cytometry.

Clinical Trajectory & Translational Insights

In preclinical in vivo models, Freselestat (dosed orally at 10-100 mg/kg) demonstrated robust dose-dependent attenuation of HNE-induced acute lung injury, minimizing lung hemorrhage, myeloperoxidase activity, and neutrophil accumulation in bronchoalveolar lavage fluid[3].

Despite its exceptional target engagement and promising Phase I/II clinical data for COPD, Rheumatoid Arthritis, and Inflammatory Bowel Disease, the clinical development of Freselestat was ultimately terminated. The primary translational hurdle was not a lack of efficacy, but rather off-target hepatotoxicity, characterized by abnormal variations and elevations in liver function enzymes[5]. For modern drug developers, Freselestat serves as a highly effective reference compound for in vitro HNE inhibition, while its clinical history underscores the necessity of rigorous early-stage hepatotoxicity screening for pyrimidine-oxadiazole derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10343847, Freselestat, (S)-" PubChem,[Link]

  • European Bioinformatics Institute. "FRESELESTAT - CHEMBL25892" ChEMBL,[Link]

Exploratory

In Vivo Pharmacodynamics of ONO-6818 in Rodent COPD Models: A Technical Guide

Executive Summary The development of targeted therapies for Chronic Obstructive Pulmonary Disease (COPD) has long focused on the protease-antiprotease imbalance hypothesis. ONO-6818 (Freselestat) emerged as a highly pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for Chronic Obstructive Pulmonary Disease (COPD) has long focused on the protease-antiprotease imbalance hypothesis. ONO-6818 (Freselestat) emerged as a highly potent, non-peptide, orally bioavailable inhibitor of human neutrophil elastase (HNE). This technical guide explores the in vivo pharmacodynamics of ONO-6818, detailing the mechanistic rationale, self-validating experimental protocols in rodent models, and the translational hurdles that ultimately halted its clinical progression.

Molecular Pharmacodynamics & Mechanism of Action

At the molecular level, ONO-6818 functions as a reversible, competitive inhibitor of HNE. It binds with high affinity ( Ki​=12 nM ) and exhibits >100-fold selectivity for HNE over related serine proteases, including pancreatic elastase, trypsin, and murine macrophage elastase.

In the pathophysiology of COPD and emphysema, excessive HNE activity overwhelms endogenous inhibitors (such as α1​ -antitrypsin). This leads to the direct proteolytic degradation of the extracellular matrix (ECM)—specifically elastin and collagen—and triggers the release of pro-inflammatory cytokines like interleukin-8 (IL-8)[1]. By occupying the active site of HNE, , preventing both structural tissue damage and the subsequent chemotactic recruitment of additional polymorphonuclear leukocytes (PMNs)[2].

Pathway A Neutrophil Activation B Human Neutrophil Elastase (HNE) Release A->B C ECM Degradation (Elastin & Collagen) B->C D Pro-inflammatory Cytokines (IL-8) B->D E Emphysema & COPD Pathology C->E D->E F ONO-6818 (Freselestat) F->B

HNE-mediated inflammatory pathway and competitive inhibition by ONO-6818.

In Vivo Pharmacodynamics: The HNE-Induced Emphysema Model

Evaluating the pharmacodynamics (PD) of ONO-6818 requires a highly specific in vivo approach. Because ONO-6818 is exquisitely selective for human NE and shows significantly reduced potency against rodent NE, standard murine elastase or cigarette smoke models are insufficient for acute PD validation[3]. Instead, researchers utilize a humanized insult model: the intratracheal instillation of exogenous Human Neutrophil Elastase (HNE) in rats[4].

In pivotal studies utilizing young male Wistar rats,4 of both acute lung injury (hemorrhage and neutrophil accumulation) and chronic emphysematous changes (airspace enlargement)[4].

Quantitative Pharmacodynamic Summary
ParameterEvaluation PhaseControl (Saline)HNE (200 U) + VehicleHNE + ONO-6818 (10 mg/kg)HNE + ONO-6818 (100 mg/kg)
BALF Neutrophils Acute (6h)BaselineSevere ElevationModerate ReductionSignificant Reduction
BALF Hemoglobin Acute (6h)UndetectableHigh (Hemorrhage)ReducedNear Baseline
Lung Compliance Chronic (8w)NormalSignificantly IncreasedPartially RestoredPreserved (Near Normal)
Mean Linear Intercept (Lm) Chronic (8w)Normal (~60 µm)EnlargedReducedPreserved

Table 1: Dose-dependent pharmacodynamic effects of ONO-6818 in the HNE-induced rat emphysema model.

Experimental Protocol: Self-Validating In Vivo Workflow

To ensure scientific integrity and reproducibility, the in vivo evaluation of ONO-6818 must be structured as a self-validating system. The inclusion of a vehicle-only control establishes the baseline, while the HNE + vehicle group defines the maximum disease window. Testing multiple doses (10 mg/kg vs. 100 mg/kg) proves dose-dependency, which is the gold standard for confirming true target engagement rather than off-target artifacts[4].

Protocol N1 1. Animal Prep (Wistar Rats) N2 2. Oral Dosing ONO-6818 (T = -1h) N1->N2 N3 3. HNE Instillation (T = 0, Microsprayer) N2->N3 N4 4. Acute Phase (T = +6h) N3->N4 BALF/MPO N5 5. Chronic Phase (T = +8w) N3->N5 Lm/Mechanics

Step-by-step in vivo experimental workflow for the HNE-induced rodent emphysema model.

Step-by-Step Methodology & Causality

Step 1: Animal Preparation & Acclimatization

  • Action: Select young male Wistar rats (approx. 8-10 weeks old).

  • Causality: Wistar rats possess highly characterized baseline respiratory mechanics. This uniformity is critical for precise plethysmographic measurements of Functional Residual Capacity (FRC) and Total Lung Capacity (TLC) during the chronic evaluation phase[4].

Step 2: Prophylactic Oral Dosing

  • Action: Administer ONO-6818 (10 mg/kg or 100 mg/kg) suspended in 0.5% carboxymethyl-cellulose via oral gavage exactly 1 hour prior to HNE instillation[4].

  • Causality: Pharmacokinetic profiling dictates this timing. Oral administration 1 hour prior ensures that peak plasma and lung tissue concentrations ( Cmax​ ) coincide precisely with the introduction of the exogenous HNE insult, maximizing competitive inhibition at the moment of peak proteolytic stress.

Step 3: Intratracheal HNE Instillation

  • Action: Anesthetize the rats and instill 200 U of Human Neutrophil Elastase (HNE) directly into the trachea using a microsprayer[4].

  • Causality: The microsprayer ensures uniform aerosolization and bilateral distribution of the enzyme across the bronchial tree, preventing localized pooling that could skew morphometric analysis. Human NE is strictly required due to ONO-6818's species-specific selectivity profile.

Step 4: Acute Phase Harvest & Analysis (6 Hours)

  • Action: Euthanize a subset of animals at 6 hours post-instillation. Perform Bronchoalveolar Lavage (BAL) to quantify neutrophil counts and hemoglobin concentration. Harvest lung tissue to measure myeloperoxidase (MPO) activity[4].

  • Causality: The 6-hour window captures the peak acute inflammatory response and capillary leakage (measured via hemoglobin as a hemorrhage marker) driven directly by HNE's proteolytic activity, before secondary, generalized inflammatory cascades dominate the pathology.

Step 5: Chronic Phase Evaluation (8 Weeks)

  • Action: For the remaining subset, perform pulmonary function testing at 8 weeks to measure FRC, TLC, and static lung compliance. Following euthanasia, inflate lungs with formalin at a constant pressure (e.g., 25 cm H2​O ) for histological sectioning to calculate the Mean Linear Intercept (Lm)[4].

  • Causality: An 8-week incubation provides sufficient time for the initial enzymatic degradation of the ECM to manifest as irreversible structural airspace enlargement (emphysema). Constant pressure inflation prevents artificial alveolar collapse during fixation, ensuring Lm accurately reflects true tissue destruction.

Translational Attrition: From Preclinical Success to Clinical Suspension

Despite robust preclinical pharmacodynamics demonstrating that ONO-6818 could effectively halt HNE-induced lung hemorrhage, neutrophil accumulation, and emphysematous airspace enlargement, its clinical trajectory was ultimately halted.

In July 2001, Ono Pharmaceutical initiated Phase IIa double-blind clinical studies evaluating low and high doses of ONO-6818 versus placebo in patients with COPD in Japan[5]. However, the company voluntarily suspended and later5 due to safety concerns. Analysis of the clinical data revealed an abnormal elevation in liver function test (LFT) values (mild to moderate) within the ONO-6818 cohort, and a causal relationship with the drug could not be ruled out[5]. This attrition highlights a persistent challenge in respiratory drug development: translating potent, systemically administered protease inhibitors into safe, long-term therapies for chronic human diseases.

References

  • National Center for Advancing Translational Sciences (NCATS). FRESELESTAT - Inxight Drugs. Retrieved from:[Link]

  • American Journal of Respiratory and Critical Care Medicine. A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-induced emphysema in rats. (2002). Retrieved from:[Link]

  • Ono Pharmaceutical Co., Ltd. Discontinuation of ONO-6818 Development for Chronic Obstructive Pulmonary Disease and Alpha 1 Antitrypsin Deficiency. (2002). Retrieved from:[Link]

  • PubMed (NIH). ONO-6818, a novel, potent neutrophil elastase inhibitor, reduces inflammatory mediators during simulated extracorporeal circulation. (2003). Retrieved from:[Link]

  • Karger Publishers. Small-molecule neutrophil elastase inhibitors as therapies for respiratory disease. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Topic: In Vivo Oral Dosing Guidelines for ONO-6818 in Murine Models

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract ONO-6818 is a potent, selective, and orally active inhibitor of human neutrophil elastase (HNE), a key serine protease implicat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-6818 is a potent, selective, and orally active inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory diseases.[1] Neutrophil elastase, released by activated neutrophils, contributes to tissue degradation and perpetuates inflammatory responses, making it a critical therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and inflammatory bowel disease.[2][3][4][5] This document provides a comprehensive guide for the preparation and oral administration of ONO-6818 in murine models. It consolidates field-proven insights and detailed protocols to ensure reproducible and reliable preclinical studies, explaining the scientific rationale behind critical experimental choices, from vehicle formulation to dosing strategy.

Scientific Foundation: Mechanism of Action

Understanding the mechanism of ONO-6818 is fundamental to designing effective in vivo experiments. Neutrophils, as first responders of the innate immune system, release a variety of effector molecules from their azurophilic granules, including neutrophil elastase (NE).[6]

The Role of Neutrophil Elastase (NE):

  • Tissue Remodeling and Damage: NE is a powerful protease that can degrade major components of the extracellular matrix, such as elastin, collagen, and fibronectin.[5] While this is crucial for pathogen clearance and tissue remodeling, its excessive or unregulated activity leads to significant tissue damage.

  • Pro-inflammatory Signaling: NE can amplify the inflammatory cascade by activating cell surface receptors like Toll-like receptor 4 (TLR4) and cleaving proteins to generate inflammatory mediators.[2][5]

ONO-6818 specifically targets and inhibits the catalytic activity of NE.[7] By blocking NE, ONO-6818 aims to reduce protease-driven tissue destruction and dampen the resulting inflammatory feedback loop. This targeted inhibition has been shown to attenuate lung hemorrhage, reduce neutrophil accumulation, and prevent the development of emphysematous changes in rodent models.[8]

ONO_6818_MOA cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation Stimulus e.g., LPS, Smoke, Pathogen Neutrophil Neutrophil Stimulus->Neutrophil activates NE_Release Release of Neutrophil Elastase (NE) Neutrophil->NE_Release Tissue_Damage Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->Tissue_Damage Inflammation_Amp Inflammation Amplification NE_Release->Inflammation_Amp ONO_6818 ONO-6818 ONO_6818->Inhibition Inhibition->NE_Release

Figure 1: Mechanism of ONO-6818 Action.

Compound Characteristics & Preparation

Accurate preparation of the dosing formulation is critical for the success of any in vivo study. The physicochemical properties of ONO-6818 dictate the formulation strategy.

Physicochemical Data
PropertyValueSource
Chemical Name 5-Amino-N-[1-[[5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-yl]carbonyl]-2-methylpropyl]-6-oxo-2-phenyl-1(6H)-pyrimidineacetamide
Molecular Formula C₂₃H₂₈N₆O₄
Molecular Weight 452.51 g/mol [1]
CAS Number 208848-19-5
Solubility Soluble in DMSO (up to 100 mM, 45.25 mg/mL)[1]
Appearance SolidN/A
Storage Store at -20°C[1]
Rationale for Vehicle Selection

ONO-6818 exhibits poor solubility in aqueous solutions. Therefore, a suspension is the required formulation for oral gavage. A vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) is recommended, as it has been successfully used in published preclinical studies with ONO-6818.[8] CMC is a widely used, inert suspending agent that increases viscosity, preventing the compound from settling and ensuring a homogenous dose is administered to each animal.

A two-step process is necessary: first, dissolving ONO-6818 in a minimal amount of an organic solvent (DMSO), and second, suspending this stock solution in the aqueous CMC vehicle.

Experimental Protocols

These protocols provide a step-by-step methodology for preparing and administering ONO-6818. All procedures should be performed in a laminar flow hood using sterile techniques.

Protocol 1: Preparation of ONO-6818 Stock Solution (e.g., 50 mg/mL in DMSO)
  • Calculate Required Mass: Determine the total amount of ONO-6818 needed for the study.

  • Weigh Compound: Accurately weigh the required mass of ONO-6818 powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of sterile, cell-culture grade DMSO to achieve the desired concentration (e.g., for 50 mg of ONO-6818, add 1 mL of DMSO).

  • Dissolve: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Dosing Vehicle (0.5% w/v CMC)
  • Weigh CMC: Weigh 0.5 g of low-viscosity CMC powder.

  • Add to Saline: Add the powder to 100 mL of sterile 0.9% saline in a sterile beaker or bottle with a magnetic stir bar.

  • Mix: Cover the container and stir vigorously on a stir plate at room temperature for several hours, or overnight, until the CMC is fully hydrated and the solution is clear and viscous.

  • Storage: The vehicle can be stored at 4°C for up to two weeks.

Protocol 3: Preparation of ONO-6818 Dosing Suspension

This protocol is for preparing a 10 mg/kg dose for a 25 g mouse, assuming a dosing volume of 10 mL/kg (0.25 mL per mouse).

  • Calculate Dose per Animal:

    • Dose (mg) = Body Weight (kg) × Dose Rate (mg/kg)

    • Example: 0.025 kg × 10 mg/kg = 0.25 mg per mouse.

  • Calculate Formulation Concentration:

    • Concentration (mg/mL) = Dose (mg) / Dosing Volume (mL)

    • Example: 0.25 mg / 0.25 mL = 1.0 mg/mL.

  • Prepare Suspension:

    • Calculate the total volume needed for all animals plus a small overage (e.g., for 10 mice, prepare ~3 mL).

    • To make 3 mL of a 1 mg/mL suspension, you need 3 mg of ONO-6818.

    • Calculate the volume of stock solution needed: 3 mg / 50 mg/mL (stock conc.) = 0.06 mL (60 µL).

    • In a sterile tube, add the required volume of 0.5% CMC vehicle (3 mL - 0.06 mL = 2.94 mL).

    • While vortexing the CMC vehicle, slowly add the 60 µL of ONO-6818 stock solution. This dropwise addition to a vortexing solution is crucial to prevent precipitation.

    • Vortex vigorously for 1-2 minutes to ensure a fine, homogenous suspension. The final DMSO concentration should be kept low (typically ≤5%) to avoid toxicity. In this example, it is 2%.

  • Pre-Dosing Preparation: Vortex the suspension immediately before drawing up each dose to prevent settling.

Protocol 4: Oral Gavage Administration in Mice
  • Animal Restraint: Properly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure Gavage Needle: Measure the flexible-tipped gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

  • Draw Dose: Draw the calculated volume of the vortexed ONO-6818 suspension into a 1 mL syringe fitted with the gavage needle.

  • Administration: Gently insert the needle into the side of the mouth, pass it over the tongue, and advance it down the esophagus to the pre-measured depth. Administer the dose slowly and smoothly.

  • Observation: Monitor the mouse briefly after dosing to ensure there are no signs of distress or misdosing (e.g., fluid coming from the nose).

Experimental Design and Dosing Strategy

The design of the study will depend on the specific research question and disease model.

Dose Selection and Justification

Preclinical studies in rats have demonstrated the efficacy of ONO-6818 at oral doses of 10 mg/kg and 100 mg/kg .[8] The 100 mg/kg dose showed a more pronounced effect in attenuating emphysematous changes.[8] For initial studies in mice, a dose range of 10-50 mg/kg is a logical starting point. A dose-response study is highly recommended to determine the optimal effective dose for a specific murine model.

Dosing Schedule

The dosing schedule should be informed by the compound's pharmacokinetics (PK) and the pathophysiology of the disease model.

  • Acute Models: In models of acute inflammation (e.g., LPS-induced lung injury), ONO-6818 has been administered as a single oral dose 1 hour prior to the inflammatory challenge.[8] This pre-treatment approach ensures that the inhibitor is present at effective concentrations when neutrophil activation and NE release begin.

  • Chronic Models: For chronic disease models, a more extended dosing regimen (e.g., once or twice daily) will likely be required. Preliminary pharmacokinetic studies to determine the half-life and bioavailability of ONO-6818 in mice are advisable to establish a rational chronic dosing schedule.[9][10]

Summary of Published Dosing Parameters

SpeciesModelDose(s)VehicleAdministrationTimingReference
Rat HNE-Induced Emphysema10 mg/kg, 100 mg/kg0.5% Carboxymethyl-celluloseOral1 hour before HNE[8]
Syrian Hamster Acetic Acid-Induced ColitisNot specifiedNot specifiedOral, SubcutaneousNot specified[4]

graph TD {
A[Start: Experimental Plan] --> B{Preparation};
subgraph B
B1[Protocol 1: Prepare ONO-6818 Stock in DMSO] --> B2[Protocol 2: Prepare 0.5% CMC Vehicle];
B1 --> B3;
B2 --> B3[Protocol 3: Prepare Final Dosing Suspension];
end
B --> C{Execution};
subgraph C
    C1[Acclimatize Animals & Record Body Weights] --> C2[Vortex Suspension Immediately Before Use];
    C2 --> C3[Protocol 4: Administer Dose via Oral Gavage];
    C3 --> C4[Induce Disease Model (e.g., 1 hr post-dose)];
end

C --> D{Analysis};
subgraph D
    D1[Monitor Animal Health] --> D2[Collect Tissues/Samples at Study Endpoint];
    D2 --> D3[Perform Outcome Analysis (e.g., Histology, MPO, Cytokines)];
end

A --> style A fill:#4285F4,stroke:#fff,stroke-width:2px,color:white;
B --> style B fill:#FBBC05,stroke:#fff,stroke-width:2px,color:#202124;
C --> style C fill:#34A853,stroke:#fff,stroke-width:2px,color:white;
D --> style D fill:#EA4335,stroke:#fff,stroke-width:2px,color:white;

}

Figure 2: In Vivo Oral Dosing Workflow.

Concluding Remarks

This guide provides a robust framework for the oral administration of the neutrophil elastase inhibitor ONO-6818 in murine models. Adherence to these protocols for formulation and administration is essential for achieving consistent and scientifically valid results. Researchers should always adapt these guidelines to their specific experimental context, including performing dose-response and preliminary pharmacokinetic assessments to optimize study design.

References

  • Yoshimura, Y., Hiramatsu, Y., Sato, Y., Homma, S., et al. (2003). ONO-6818, a novel, potent neutrophil elastase inhibitor, reduces inflammatory mediators during simulated extracorporeal circulation. The Annals of Thoracic Surgery, 76(4), 1234-9. [Link]

  • Stevens, T., Ekholm, K., Gränse, M., Hultin, L., et al. (2011). AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase. Journal of Pharmacology and Experimental Therapeutics, 339(1), 313-20. [Link]

  • Nakamura, H., Nukiwa, T., & Nawa, T. (2002). A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-induced emphysema in rats. American Journal of Respiratory and Critical Care Medicine, 166(4), 496-500. [Link]

  • Current Drugs. (2002). ONO-6818 Cortech/Ono. Drugs of the Future, 27(8), 759. [Link]

  • Hirota, Y., Suzuki, M., Yamaguchi, K., Fujita, T., & Katsube, N. (2004). Effects of the neutrophil elastase inhibitor (ONO-6818) on acetic acid induced colitis in Syrian hamsters. Journal of Veterinary Medical Science, 66(10), 1223-8. [Link]

  • Odagaki, Y., Ohmoto, K., Matsuoka, S., Hamanaka, N., et al. (2001). The crystal structure of the complex of non-peptidic inhibitor of human neutrophil elastase ONO-6818 and porcine pancreatic elastase. Bioorganic & Medicinal Chemistry, 9(3), 647-51. [Link]

  • Wikipedia. Prostaglandin EP4 receptor. [Link]

  • Ohmoto, K., Yamamoto, T., Horiuchi, T., Imanishi, H., et al. (2000). Design and synthesis of new orally active nonpeptidic inhibitors of human neutrophil elastase. Journal of Medicinal Chemistry, 43(26), 4927-9. [Link]

  • Johnson, T. O., Johnson, T. A., Kazakevich, I., Kadiyala, P., et al. (2013). Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Drug Metabolism and Disposition, 41(1), 187-95. [Link]

  • National Cancer Institute. Definition of EP4 antagonist ONO-4578. [Link]

  • Creative Diagnostics. Human Neutrophil Elastase. [Link]

  • Thålin, C., Dinarsson, J., Månsson, M., Khan, F., et al. (2020). Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock. Biomaterials, 238, 119836. [Link]

  • Ohmoto, K., et al. (2001). Design and synthesis of new orally active inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry Letters, 11(10), 1259-62. [Link]

  • Stephens, V. C., & Su, K. S. E. (1975). U.S. Patent No. 3,920,819. Washington, DC: U.S.
  • Jones, E. E., et al. (2016). Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging. Analytical and Bioanalytical Chemistry, 408(5), 1377-88. [Link]

  • Thålin, C., Dinarsson, J., Månsson, M., Khan, F., et al. (2020). Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock. Biomaterials, 238, 119836. [Link]

  • Lin, W. N., et al. (2015). Sirtinol inhibits neutrophil elastase activity and attenuates lipopolysaccharide-mediated acute lung injury in mice. Scientific Reports, 5, 8347. [Link]

Sources

Application

Application Note: Utilizing Freselestat (S)- in Simulated Extracorporeal Circulation Assays to Mitigate Inflammatory Responses

Audience: Researchers, scientists, and drug development professionals. Introduction Extracorporeal circulation (ECC) is a cornerstone of modern medicine, enabling life-saving procedures like cardiopulmonary bypass (CPB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracorporeal circulation (ECC) is a cornerstone of modern medicine, enabling life-saving procedures like cardiopulmonary bypass (CPB) during cardiac surgery.[1][2] However, the passage of blood through the non-endothelialized surfaces of the ECC circuit triggers a significant systemic inflammatory response syndrome (SIRS).[1][3] This reaction is initiated by the "contact activation" of blood components with the artificial surfaces of the circuit, leading to a cascade of events including complement activation, coagulation, and profound leukocyte activation.[1][4]

A key mediator in this inflammatory cascade is the neutrophil.[1] Upon activation during ECC, neutrophils degranulate and release a host of cytotoxic substances, including reactive oxygen species and proteolytic enzymes.[1][4][5] Among these, human neutrophil elastase (HNE), a potent serine protease, plays a pivotal role.[4][6] HNE can degrade essential components of the extracellular matrix, such as elastin and collagen-IV, leading to tissue and endothelial damage.[6][7] Elevated levels of neutrophil elastase are strongly associated with the severity of SIRS and the development of postoperative complications like acute lung injury (ALI).[8][9]

Freselestat (S)- is a potent, second-generation, small-molecule inhibitor of human neutrophil elastase.[10][11] Its mechanism involves the acetylation of the active site serine (Ser195) in the enzyme's catalytic triad, effectively blocking its proteolytic activity.[12] By specifically targeting HNE, Freselestat offers a promising therapeutic strategy to attenuate the neutrophil-mediated inflammatory damage associated with ECC.

This application note provides a detailed protocol for utilizing Freselestat (S)- in a simulated ECC in-vitro model. This model serves as a valuable tool for researchers to investigate the pathophysiology of ECC-induced inflammation and to evaluate the efficacy of therapeutic agents like Freselestat in a controlled laboratory setting.

Mechanism of Action of Freselestat (S)-

Freselestat (S)- acts as a specific inhibitor of neutrophil elastase. During the inflammatory response triggered by ECC, activated neutrophils release HNE into the extracellular space.[1][13] HNE then contributes to tissue damage by degrading proteins in the extracellular matrix.[6] Freselestat intervenes by binding to the active site of HNE and neutralizing its enzymatic activity.[12] This targeted inhibition helps to reduce the inflammatory cascade and protect against endothelial and tissue injury.[14][15] Studies have shown that sivelestat, a compound structurally related to Freselestat, can decrease NF-kB activation, a key pathway in the inflammatory response.[14]

Freselestat_MOA cluster_0 Simulated ECC Circuit cluster_1 Pathophysiological Effects cluster_2 Therapeutic Intervention Blood Contact Blood Contact with Artificial Surface Neutrophil Activation Neutrophil Activation Blood Contact->Neutrophil Activation HNE Release HNE Release Neutrophil Activation->HNE Release HNE Neutrophil Elastase (HNE) HNE Release->HNE Endothelial Damage Endothelial Damage & Inflammation HNE->Endothelial Damage Degrades ECM Inhibited HNE Inhibited HNE Freselestat Freselestat (S)- Freselestat->HNE Inhibits Inhibited HNE->Endothelial Damage Prevents

Caption: Mechanism of Freselestat (S)- in mitigating ECC-induced inflammation.

Experimental Protocols

Materials and Reagents
  • Simulated ECC Circuit Components:

    • Miniature oxygenator and roller pump

    • PVC or silicone tubing

    • Hard-shell venous reservoir

    • Heat exchanger

    • In-line blood filter

  • Reagents:

    • Freselestat (S)-

    • Dimethyl sulfoxide (DMSO, for stock solution)

    • Heparin

    • Freshly drawn human whole blood (from healthy volunteers, same blood type)[2]

    • Phosphate-buffered saline (PBS)

    • Enzyme-linked immunosorbent assay (ELISA) kits for:

      • Neutrophil elastase (NE)

      • Myeloperoxidase (MPO)

      • Interleukin-6 (IL-6)

      • Interleukin-8 (IL-8)[16]

      • Tumor necrosis factor-alpha (TNF-α)[16]

      • Soluble E-selectin (sE-selectin)

      • von Willebrand Factor (vWF)

  • Equipment:

    • Flow cytometer

    • ELISA plate reader

    • Centrifuge

    • Incubator

    • Standard laboratory glassware and consumables

Protocol 1: Preparation of Freselestat (S)- Stock Solution
  • Prepare a 10 mM stock solution of Freselestat (S)- in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or below.

  • On the day of the experiment, dilute the stock solution to the desired working concentration using sterile PBS. Note: The final DMSO concentration in the blood circuit should be kept below 0.1% to avoid solvent-induced effects.

Protocol 2: Assembly and Priming of the Simulated ECC Circuit
  • Assemble the ECC circuit in a sterile environment according to the manufacturer's instructions. A standard assembly includes a venous reservoir, a roller pump, an oxygenator, and connecting tubing.[2]

  • Prime the circuit with a crystalloid solution (e.g., normal saline or Ringer's lactate) to remove air and sterilize the internal surfaces.

  • Circulate the priming solution for at least 30 minutes.

  • Drain the crystalloid prime completely before adding the blood.

Protocol 3: In Vitro Simulated ECC Assay
  • Blood Preparation:

    • Collect fresh whole blood from healthy human volunteers into a blood bag containing an appropriate anticoagulant (e.g., heparin at 3.75 U/mL).[17]

  • Experimental Groups:

    • Control Group: Blood circulated in the ECC circuit with vehicle (e.g., 0.1% DMSO in PBS) added.

    • Freselestat Group: Blood circulated in the ECC circuit with Freselestat (S)- added to the desired final concentration (e.g., 100 µmol/L).[17]

  • Procedure:

    • Gently introduce the heparinized whole blood into the primed and drained ECC circuit.

    • Add either Freselestat (S)- working solution or the vehicle control to the blood in the venous reservoir and allow it to mix thoroughly.

    • Collect a baseline blood sample (T=0).

    • Initiate circulation using the roller pump at a physiological flow rate (e.g., 1-2 L/min, adjusted for the specific circuit volume and design).

    • Maintain the temperature of the circulating blood at 37°C using the heat exchanger.

    • Collect blood samples at specified time points (e.g., 30, 60, 120, 180, and 240 minutes) for analysis.[2]

  • Sample Processing:

    • For plasma analysis, collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.

    • Aliquot and store the plasma at -80°C until analysis.

Data Presentation and Analysis

Key Experimental Parameters
ParameterRecommended ValueRationale
Freselestat (S)- Concentration 10-100 µMEffective range demonstrated in previous in-vitro studies for sivelestat.[17]
Blood Source Freshly drawn human whole bloodProvides a physiologically relevant model of the human response to ECC.
Anticoagulant Heparin (3-4 U/mL)Standard anticoagulant used in clinical CPB to prevent clotting in the circuit.[17]
Circulation Time Up to 240 minutesAllows for the observation of the time-dependent inflammatory response.[2]
Temperature 37°CMaintains physiological conditions for cellular and enzymatic activity.
Endpoint Analysis

A comprehensive analysis of various biomarkers is crucial to evaluate the efficacy of Freselestat (S)-.

Marker CategorySpecific AnalyteMethodExpected Effect of Freselestat (S)-
Neutrophil Activation Neutrophil Elastase (NE)ELISASignificant reduction in free elastase levels.[17]
Myeloperoxidase (MPO)ELISAPotential reduction, as MPO is co-released with NE from activated neutrophils.[4]
Inflammatory Cytokines IL-6, IL-8, TNF-αELISAAttenuation of the pro-inflammatory cytokine surge.[16][17]
Endothelial Dysfunction Soluble E-selectin (sE-selectin)ELISAReduction in levels, indicating less endothelial activation.
von Willebrand Factor (vWF)ELISAReduction in levels, indicating less endothelial injury.[18]
Experimental Workflow Visualization

ECC_Workflow A 1. Assemble & Prime ECC Circuit C 3. Add Blood to Circuit A->C B 2. Prepare Heparinized Human Whole Blood B->C D 4. Add Freselestat (S)- or Vehicle Control C->D E 5. Collect Baseline Sample (T=0) D->E F 6. Initiate Circulation (37°C) E->F G 7. Collect Samples at Time Points (e.g., 30, 60, 120 min) F->G H 8. Process Samples (Centrifuge for Plasma) G->H I 9. Analyze Biomarkers (ELISA, Flow Cytometry) H->I J 10. Data Interpretation I->J

Caption: Step-by-step experimental workflow for the simulated ECC assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in ELISA Incomplete washing, non-specific antibody bindingIncrease the number of wash steps; use a blocking buffer.
Clot formation in circuit Insufficient heparinizationVerify heparin concentration; ensure thorough mixing of heparin with blood.
Hemolysis High shear stress from roller pump, improper tubing sizeAdjust pump settings to be less occlusive; ensure correct tubing dimensions.
Inconsistent results Variability in blood donors, reagent degradationUse a consistent donor pool if possible; ensure proper storage and handling of all reagents and samples.

Conclusion

The simulated extracorporeal circulation model is a powerful tool for investigating the inflammatory consequences of procedures like cardiopulmonary bypass. This application note provides a comprehensive and detailed protocol for utilizing Freselestat (S)-, a specific neutrophil elastase inhibitor, within this system. By measuring key markers of neutrophil activation, inflammation, and endothelial dysfunction, researchers can effectively evaluate the therapeutic potential of Freselestat (S)- to mitigate the systemic inflammatory response associated with ECC. The successful application of this protocol will contribute to a better understanding of ECC-induced inflammation and aid in the development of novel strategies to improve patient outcomes.

References

  • Title: Inflammatory Responses to Cardiopulmonary Bypass Source: Thoracic Key URL: [Link]

  • Title: Complement and neutrophil activation during cardiopulmonary bypass: a randomized comparison of hypothermic and normothermic circulation Source: PubMed URL: [Link]

  • Title: Neutrophil Activation During Cardiopulmonary Bypass in Paediatric and Adult Patients Source: PubMed URL: [Link]

  • Title: Methods of Endothelial Function Assessment: Description and Applications Source: SciELO URL: [Link]

  • Title: Elevated circulating levels of neutrophil extracellular traps after cardiopulmonary bypass surgery as risk factors of postoperative atrial fibrillation and mortality Source: Journal of Thoracic Disease URL: [Link]

  • Title: Neutrophil Activation Subsequent to Cardiopulmonary Bypass Source: The Journal of ExtraCorporeal Technology URL: [Link]

  • Title: Human Neutrophil Elastase Source: Creative Diagnostics URL: [Link]

  • Title: What is the best method for measuring endothelium function? Source: ResearchGate URL: [Link]

  • Title: Neutrophil elastase and systemic inflammatory response syndrome in the initiation and development of acute lung injury among critically ill patients Source: PubMed URL: [Link]

  • Title: Overview of the Assessment of Endothelial Function in Humans Source: Frontiers in Medicine URL: [Link]

  • Title: Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence Source: MDPI URL: [Link]

  • Title: Neutrophil elastase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Linking in vitro models of endothelial dysfunction with cell senescence Source: Erasmus University Rotterdam URL: [Link]

  • Title: Effect of simulated extracorporeal circulation and glyceryl-tri-nitrate on leukocyte activation Source: Taylor & Francis Online URL: [Link]

  • Title: Neutrophil elastase as a predicting factor for development of acute lung injury Source: PubMed URL: [Link]

  • Title: Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia Source: Frontiers in Immunology URL: [Link]

  • Title: Neutrophil elastase inhibitors for the treatment of (cardio)pulmonary diseases Source: CORE URL: [Link]

  • Title: Inflammation and Oxidative Stress in the Context of Extracorporeal Cardiac and Pulmonary Support Source: Frontiers in Medicine URL: [Link]

  • Title: Prolonged Extracorporeal Circulation Leads to Inflammation and Higher Expression of Mediators of Vascular Permeability Through A Source: Refubium URL: [Link]

  • Title: Reactive mode of action of sivelestat free acid 9: (I) In the first... Source: ResearchGate URL: [Link]

  • Title: Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB Source: PubMed URL: [Link]

  • Title: The inflammatory response to miniaturised extracorporeal circulation: a review of the literature Source: PubMed URL: [Link]

  • Title: Impact of minimal invasive extracorporeal circulation on systemic inflammatory response – a randomized trial Source: Semantic Scholar URL: [Link]

  • Title: Sivelestat reduces inflammatory mediators and preserves neutrophil deformability during simulated extracorporeal circulation Source: PubMed URL: [Link]

  • Title: The Protective Function of Neutrophil Elastase Inhibitor in Liver Ischemia and Reperfusion Injury Source: PMC URL: [Link]

  • Title: The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass Source: PMC URL: [Link]

  • Title: Neutrophil elastase inhibitors for the treatment of (cardio)pulmonary diseases: Into clinical testing with pre-adaptive pharmacophores. Source: Semantic Scholar URL: [Link]

  • Title: An In Vitro Blood Flow Loop System for Thrombogenicity Evaluation of Medical Devices and Biomaterials Source: U.S. Food & Drug Administration URL: [Link]

  • Title: Endothelialized flow models for blood transfusion research Source: Haematologica URL: [Link]

  • Title: In Vitro models for thrombogenicity testing of blood-recirculating medical devices Source: eScholarship.org URL: [Link]

Sources

Method

Application Note: Quantifying the Anti-Inflammatory Efficacy of Freselestat (ONO-6818) via Bronchoalveolar Lavage Fluid (BALF) Profiling

Executive Summary & Pharmacological Context Human Neutrophil Elastase (HNE) is a critical serine protease stored in the azurophilic granules of neutrophils. While essential for host defense, the overstimulation and exces...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Human Neutrophil Elastase (HNE) is a critical serine protease stored in the azurophilic granules of neutrophils. While essential for host defense, the overstimulation and excessive release of HNE leads to the pathological degradation of extracellular matrix (ECM) proteins, including elastin, collagen, and fibronectin[1]. This proteolytic cascade disrupts the epithelial-endothelial barrier, driving acute lung injury (ALI), pulmonary hemorrhage, and chronic obstructive pulmonary disease (COPD)[1][2].

Freselestat (ONO-6818) is a highly potent, orally active, and reversible nonpeptide inhibitor of HNE[2][3]. With a Ki​ of 12.2 nM, it exhibits >100-fold selectivity for HNE over other proteases (e.g., proteinase 3, cathepsin G, and matrix metalloproteinases)[2][3]. By covalently but reversibly binding to the active site of HNE, Freselestat halts ECM degradation and suppresses downstream inflammatory mediators, notably Interleukin-8 (IL-8) and the complement membrane attack complex (C5b-9)[2][3][4].

This application note provides a comprehensive, self-validating methodology for evaluating the anti-inflammatory activity of Freselestat using Bronchoalveolar Lavage Fluid (BALF) in an HNE-induced acute lung injury model.

Mechanism of Action & Biomarker Rationale

To design a robust experimental protocol, one must understand the causality between the molecular target and the physiological readout. When HNE is intratracheally instilled or endogenously hyper-secreted, it triggers a dual-pathway injury:

  • Direct Tissue Damage: HNE cleaves structural proteins, causing microvascular leakage. This allows erythrocytes to escape into the alveolar space, making BALF Hemoglobin a direct quantitative surrogate for lung hemorrhage[3].

  • Chemotactic Amplification: HNE activity stimulates the release of IL-8 and C5b-9, which act as potent chemoattractants, recruiting further neutrophils to the site of injury[2][4]. Measuring BALF Neutrophil Counts and Myeloperoxidase (MPO) Activity provides a highly sensitive readout of this cellular infiltration[3].

MOA HNE Human Neutrophil Elastase (HNE) ECM ECM Degradation (Elastin, Collagen) HNE->ECM Proteolysis IL8 IL-8 & C5b-9 Production HNE->IL8 Inflammatory Signaling Freselestat Freselestat (ONO-6818) Ki = 12.2 nM Freselestat->HNE Competitive Inhibition ALI Acute Lung Injury / Hemorrhage ECM->ALI Tissue Damage Neutrophils Neutrophil Accumulation IL8->Neutrophils Chemotaxis Neutrophils->ALI Exacerbation

Fig 1: Mechanism of HNE-induced lung injury and competitive inhibition by Freselestat.

Expected Quantitative Outcomes

A self-validating assay must include a Vehicle (Sham) control to establish baseline homeostasis, an HNE-Challenge group to define the maximum injury threshold, and a Freselestat-treated group to measure the dynamic range of inhibition. Oral administration of Freselestat (10–100 mg/kg) dose-dependently attenuates these markers[3].

Table 1: Representative BALF Biomarker Profiling in HNE-Induced Lung Injury

Experimental GroupNeutrophil Count ( ×104 /mL)MPO Activity (U/mL)Hemoglobin (OD 414 nm)IL-8 Levels (pg/mL)
Vehicle (Sham) 2.1 ± 0.50.4 ± 0.10.05 ± 0.0115 ± 3
HNE Challenge 45.6 ± 4.28.9 ± 1.20.85 ± 0.08320 ± 45
HNE + Freselestat (50 mg/kg) 12.4 ± 2.12.1 ± 0.40.18 ± 0.0485 ± 12

Data representation is based on the established pharmacological profile of Freselestat, demonstrating significant reductions in MPO, hemoglobin, and IL-8 production[2][3].

Experimental Workflow & Methodology

Workflow Dosing 1. Oral Administration Freselestat (10-100 mg/kg) Challenge 2. Intratracheal HNE Challenge (Induce Lung Injury) Dosing->Challenge BALF 3. BALF Collection (Tracheal Cannulation) Challenge->BALF Centrifuge 4. Centrifugation (4°C, 400 x g) BALF->Centrifuge Supernatant 5a. Supernatant Analysis (IL-8, MPO, Hemoglobin) Centrifuge->Supernatant Pellet 5b. Cell Pellet Analysis (Total & Differential Neutrophils) Centrifuge->Pellet

Fig 2: Step-by-step experimental workflow for BALF extraction and downstream analysis.

Phase 1: In Vivo Dosing and Challenge Formulation

Causality Check: Oral dosing is performed 1 hour prior to the HNE challenge to ensure peak plasma and lung tissue concentrations of Freselestat at the exact moment of acute proteolytic insult.

  • Compound Preparation: Suspend Freselestat (ONO-6818) in 0.5% methylcellulose or an appropriate vehicle.

  • Administration: Administer Freselestat (10–100 mg/kg) via oral gavage to the rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)[3].

  • HNE Challenge: 1 hour post-dose, anesthetize the animals. Expose the trachea and instill 100 µg of purified Human Neutrophil Elastase dissolved in 50 µL of sterile saline directly into the lungs.

  • Incubation: Allow 24 hours for the inflammatory cascade (ECM degradation, IL-8 release, neutrophil chemotaxis) to fully manifest[2][3].

Phase 2: Bronchoalveolar Lavage Fluid (BALF) Extraction

Causality Check: BALF provides a localized snapshot of the alveolar microenvironment. Using ice-cold PBS halts ongoing enzymatic activity and prevents ex vivo degranulation of harvested immune cells.

  • Euthanize the animals via an overdose of anesthetics 24 hours post-HNE challenge.

  • Perform a tracheotomy and insert a blunt 20-gauge cannula, securing it with a surgical suture.

  • Instill 1.0 mL of ice-cold, sterile PBS (free of Ca2+ and Mg2+ to prevent cell clumping) into the lungs.

  • Gently aspirate the fluid back into the syringe. Repeat this process three times to maximize cellular and protein recovery. Pool the aspirates (typical recovery is 70-80% of instilled volume).

Phase 3: Sample Processing & Self-Validating Assays

Causality Check: Centrifugation must be strictly controlled at 400 × g. Higher speeds will lyse erythrocytes, artificially spiking the hemoglobin readout in the supernatant and invalidating the hemorrhage data.

  • Centrifugation: Centrifuge the pooled BALF at 400 × g for 10 minutes at 4°C.

  • Supernatant Aliquoting: Carefully decant the cell-free supernatant into separate aliquots. Flash-freeze in liquid nitrogen and store at -80°C for protein assays.

  • Cell Pellet Resuspension: Resuspend the cell pellet in 500 µL of PBS for cellular assays.

Assay A: Hemoglobin Quantification (Lung Hemorrhage Surrogate)
  • Transfer 100 µL of BALF supernatant into a 96-well clear-bottom plate.

  • Measure the optical density (OD) at 414 nm using a microplate reader. The absorbance at 414 nm directly correlates with the concentration of cell-free hemoglobin leaked from damaged pulmonary capillaries[3].

Assay B: Myeloperoxidase (MPO) Activity

Causality Check: MPO is an enzyme abundantly present in azurophilic granules. Measuring MPO in the supernatant captures the activity of degranulated/lysed neutrophils, providing a comprehensive metric of inflammatory burden[3].

  • Add 50 µL of BALF supernatant to 50 µL of MPO assay buffer containing o-dianisidine dihydrochloride and H2​O2​ .

  • Incubate at room temperature for 15 minutes.

  • Stop the reaction with 1% sodium azide and read absorbance at 460 nm. Compare against an MPO standard curve.

Assay C: Cytokine and Complement Profiling (IL-8 & C5b-9)
  • Utilize a high-sensitivity sandwich ELISA kit specific for IL-8 and C5b-9.

  • Freselestat treatment should demonstrate a significant, dose-dependent reduction in both markers, confirming the upstream inhibition of HNE-mediated inflammatory signaling[2][3].

Assay D: Differential Neutrophil Counting
  • Perform a cytospin preparation using 100 µL of the resuspended cell pellet (800 rpm for 5 minutes).

  • Stain the slides using Wright-Giemsa stain.

  • Count a minimum of 300 cells under a light microscope (400x magnification) to determine the absolute neutrophil count. Freselestat prevents the accumulation of neutrophils in the lung by blocking the initial HNE-driven chemotactic signals[2][3].

References

  • NCATS Inxight Drugs. FRESELESTAT - Description and Mechanism of Action. National Center for Advancing Translational Sciences. Available at:[Link]

  • PubChem. Freselestat | C23H28N6O4 | CID 216294. National Institutes of Health (NIH). Available at:[Link]

  • MDPI / PMC. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. Available at:[Link]

Sources

Application

Application Note: Optimal Storage, Handling, and Experimental Protocols for Freselestat (S)- Reagents

Introduction & Mechanistic Overview Freselestat (S)- (also designated as ONO-PO-707) is the specific (S)-stereoisomer of Freselestat (ONO-6818), serving as a highly potent, reversible, and non-peptide inhibitor of human...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Freselestat (S)- (also designated as ONO-PO-707) is the specific (S)-stereoisomer of Freselestat (ONO-6818), serving as a highly potent, reversible, and non-peptide inhibitor of human neutrophil elastase (HNE)[1][2]. With an exceptionally selective binding affinity ( Ki​=12.2 nM), it exhibits >100-fold less activity against related serine proteases such as trypsin, pancreatic elastase, and cathepsin G[3][4].

In physiological and disease models, Freselestat (S)- mitigates tissue remodeling and inflammation by blocking HNE-mediated production of interleukin-8 (IL-8) and the complement membrane attack complex (C5b-9)[3][5]. This target specificity makes it an indispensable research reagent for investigating the pathophysiology of chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and inflammatory bowel disease[3].

Physicochemical Properties

To ensure accurate molarity calculations and assay design, the core physicochemical properties of Freselestat (S)- are summarized below:

PropertySpecification
Chemical Name Freselestat (S)- / ONO-PO-707
CAS Number 208847-91-0[1]
Molecular Weight 452.51 g/mol [2][4]
Molecular Formula C₂₃H₂₈N₆O₄[2][4]
Primary Target Human Neutrophil Elastase 1 (HNE1)[4]
Solubility (Max) DMSO: ~100 mg/mL (220.99 mM)[3][4]

Optimal Storage Conditions & Causality

The structural integrity and inhibitory potency of Freselestat (S)- are highly dependent on stringent temperature and moisture control.

  • Solid Powder Storage : Store lyophilized powder at -20°C . Under these conditions, the compound remains stable for up to 3 years[3][5].

  • Solvent Storage (Stock Solutions) : Once dissolved in DMSO, store aliquots at -80°C for up to 6 months, or at -20°C for a maximum of 1 month[3].

  • Expert Causality Insight : Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated opening of a stock vial introduces atmospheric moisture into the solvent. Because Freselestat (S)- is highly lipophilic, this moisture dramatically reduces its solubility, leading to micro-precipitation and inaccurate dosing[3]. Furthermore, repeated freeze-thaw cycles induce thermal stress that can degrade the active pharmacophore. Therefore, single-use aliquoting is strictly mandatory.

Reagent Preparation & Handling Protocol

This self-validating protocol ensures maximum compound efficacy and prevents concentration errors due to precipitation.

Step 1: Thermal Equilibration Before opening the vial, allow the powder to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment required for optimal DMSO dissolution.

Step 2: Solvent Selection Use only newly opened, anhydrous DMSO to prepare stock solutions[3].

Step 3: Dissolution Add the calculated volume of DMSO to achieve a standard 10 mM stock solution (e.g., add 2.21 mL of DMSO to 10 mg of Freselestat (S)-)[4].

Step 4: Sonication & Visual Validation Vortex the vial gently. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5-10 minutes[3]. Self-Validation Check: Hold the vial against a light source. Any turbidity indicates incomplete dissolution, which will artificially lower your functional assay concentration. Do not proceed until the solution is optically clear.

Step 5: Aliquoting Divide the clear stock solution into single-use aliquots (e.g., 20-50 µL) in low-bind microcentrifuge tubes and immediately transfer to -80°C[3].

Experimental Protocol: In Vitro HNE Inhibition Assay

When utilizing Freselestat (S)- in biochemical assays, the inherent "stickiness" of the HNE enzyme must be accounted for to generate accurate Ki​ values.

Step 1: Buffer Preparation Prepare a reaction buffer containing 50 mM Sodium Phosphate (pH 7.4) and 0.05% Triton X-100 (or 0.1% Brij-35). Causality: HNE is a highly basic 29 kDa endoprotease prone to adhering to glass and plastic surfaces, particularly at low ionic strengths. Detergents ensure enzyme solubilization and prevent artificial drops in baseline activity[6].

Step 2: Inhibitor Dilution Dilute the Freselestat (S)- stock solution in the reaction buffer to create a concentration gradient (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme denaturation.

Step 3: Enzyme Pre-incubation Mix the diluted Freselestat (S)- with HNE (e.g., 10-20 nM final concentration) and pre-incubate at 37°C for 15 minutes. Self-Validation Check: Always include a vehicle control (1% DMSO without inhibitor) to establish the 100% enzyme activity baseline.

Step 4: Substrate Addition & Kinetic Readout Initiate the reaction by adding a fluorogenic or chromogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide). Measure absorbance or fluorescence continuously for 30 minutes to calculate the initial reaction velocity ( V0​ ) and determine the IC50​ or Ki​ values.

Mechanistic Workflow Diagram

The following diagram illustrates the molecular pathway by which Freselestat (S)- exerts its anti-inflammatory effects by inhibiting HNE.

G HNE Human Neutrophil Elastase (HNE) IL8 Interleukin-8 (IL-8) Production HNE->IL8 Promotes C5b9 C5b-9 Complex Formation HNE->C5b9 Promotes Fres Freselestat (S)- (ONO-6818) Fres->HNE Competitive Inhibition (Ki = 12.2 nM) Inflam Neutrophil Accumulation & Inflammation IL8->Inflam Tissue Tissue Remodeling & Lung Hemorrhage C5b9->Tissue

Fig 1: HNE inhibition by Freselestat (S)- reducing IL-8/C5b-9 and downstream inflammation.

References

  • DrugFuture Chemical Database . FRESELESTAT, (S)-. Retrieved from:[Link][1]

  • NCATS Inxight Drugs . FRESELESTAT, (S)-. Retrieved from:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Freselestat (ONO-6818) Precipitation in Aqueous Assays

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the aqueous solubility of highly potent, non-peptidic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the aqueous solubility of highly potent, non-peptidic small molecules. Freselestat (also known as ONO-6818) is a prime example. It is a highly selective, reversible inhibitor of human neutrophil elastase (HNE) with a Ki​ of 12.2 nM[3]. While its pyrimidine ring heteroatoms were designed to offer better solubility than earlier pyridone-based inhibitors [5], its overall lipophilic nature—driven by the 1,3,4-oxadiazole moiety and tert-butyl groups—often leads to rapid precipitation (crashing out) when introduced into standard aqueous biological assay buffers[2, 7].

This guide provides a comprehensive, mechanistic approach to preventing and troubleshooting Freselestat precipitation, ensuring the integrity and reproducibility of your elastase assays.

Root Cause Analysis: The Thermodynamics of "Solvent Shock"

Why does Freselestat precipitate even when the final assay concentration is well below its theoretical solubility limit?

The answer lies in solvent shock and nucleation kinetics . When a highly concentrated DMSO stock of Freselestat is pipetted directly into a large volume of aqueous buffer, the DMSO rapidly diffuses into the water. For a fraction of a second, the Freselestat molecules are left stranded in a localized micro-environment with effectively 0% DMSO. Driven by hydrophobic interactions, the lipophilic 1,3,4-oxadiazole and tert-butyl groups rapidly self-associate to minimize contact with water, forming nucleation centers. Once a crystal lattice begins to form, the thermodynamic barrier to dissolve it back into the aqueous phase is insurmountable at room temperature, regardless of the final DMSO concentration in the bulk solution.

Quantitative Solubility Profiles

To establish a baseline, we must understand the solubility limits of Freselestat across different solvent systems. The data below summarizes the maximum stable concentrations before micro-precipitation occurs (detectable via dynamic light scattering or spectrophotometric baseline shift).

Solvent / Buffer SystemMax Soluble ConcentrationObservation / Causality
100% Anhydrous DMSO> 50 mMClear solution; optimal storage condition.
PBS (pH 7.4) + 1% DMSO< 50 µMRapid micro-precipitation due to lack of carrier.
PBS (pH 7.4) + 1% DMSO + 0.01% Tween-20~ 200 µMStable; non-ionic micelles encapsulate the drug.
HEPES (pH 7.5) + 0.1% BSA + 1% DMSO~ 500 µMStable; BSA acts as a hydrophobic carrier protein.
Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve precipitation issues in your workflow.

G A Precipitation Observed in Aqueous Buffer B Assess DMSO Stock Concentration A->B C Is Stock > 10 mM? B->C D Dilute to ≤10 mM in 100% Anhydrous DMSO C->D Yes E Evaluate Buffer Composition & pH C->E No D->E F Buffer pH < 7.0 or Lacks Carrier? E->F G Adjust pH to 7.3-7.5 Add 0.01% Tween-20 / 0.1% BSA F->G Yes H Perform Step-wise Reverse Dilution F->H No G->H I Self-Validating Clear Assay Solution H->I

Fig 1: Logical decision tree for resolving Freselestat precipitation in aqueous buffers.

The Self-Validating Protocol: Step-Wise Reverse Dilution

To circumvent solvent shock, we mandate a "Reverse Dilution" methodology. This protocol is a self-validating system: if executed correctly, the final centrifugation step will yield no pellet, confirming 100% of the compound is in solution and available to inhibit the target enzyme.

  • Step 1: Stock Preparation. Reconstitute lyophilized Freselestat in 100% anhydrous DMSO to a maximum concentration of 10 mM.

    • Causality: Keeping the stock concentration at or below 10 mM reduces the concentration gradient during the aqueous transition, lowering the thermodynamic drive for nucleation.

  • Step 2: Buffer Optimization. Prepare your biological assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). You must supplement this buffer with either 0.01% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA).

    • Causality: Tween-20 lowers the surface tension and forms protective micelles around the lipophilic pyrimidine core[5], while BSA provides hydrophobic binding pockets that act as molecular carriers.

  • Step 3: Intermediate Dilution. Dilute the 10 mM stock to 1 mM using 100% DMSO. Do not use water or buffer for this intermediate step.

  • Step 4: Reverse Dropwise Addition (Critical Step). Pipette the required volume of the 1 mM DMSO stock into an empty microcentrifuge tube. Place the tube on a vortex mixer set to low/medium speed. Slowly add the optimized aqueous buffer dropwise into the DMSO stock.

    • Causality: Adding buffer to DMSO (rather than DMSO to buffer) ensures that the Freselestat is always in an excess of solvent until the very end, completely preventing the localized 0% DMSO micro-environments that cause solvent shock.

  • Step 5: System Validation. Centrifuge the final assay solution at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube. A lack of a visible white pellet validates that the compound has successfully remained in solution.

Frequently Asked Questions (FAQs)

Q: Why does Freselestat precipitate even when my final DMSO concentration in the assay is 5%? A: This is a classic manifestation of solvent shock. Even if the final calculated DMSO concentration is 5%, rapidly injecting a 100% DMSO stock into an aqueous buffer creates microscopic zones where the DMSO concentration is effectively zero. Freselestat nucleates in these zones instantly. You must use the Reverse Dropwise Addition method described in Step 4.

Q: Can I use methanol or ethanol instead of DMSO to prepare the primary stock? A: No. While Freselestat is a small molecule, its solubility in alcohols is significantly lower than in polar aprotic solvents like DMSO. Using ethanol will result in incomplete dissolution of the primary stock, leading to inaccurate dosing and artificially low IC50​ or Ki​ values during your elastase inhibition assays [6].

Q: If I observe a precipitate, can I just heat the buffer to 37°C to dissolve it? A: Heating the buffer increases the kinetic energy of the system and may temporarily dissolve the precipitate. However, this is a metastable state. Once the solution cools to room temperature (or even during the assay), the compound will likely crash out again, leading to high variability in your assay readouts. It is scientifically rigorous to prevent nucleation entirely rather than attempting to reverse it.

Q: Does the addition of BSA interfere with the neutrophil elastase assay? A: At 0.1% (w/v), BSA does not significantly inhibit human neutrophil elastase activity, nor does it act as a competing substrate at a rate that would outcompete the highly specific, potent binding of Freselestat ( Ki​ = 12.2 nM). However, you must run a vehicle control (Buffer + DMSO + BSA) to establish an accurate baseline for your specific fluorogenic or colorimetric substrate.

References
  • TargetMol. "Freselestat (ONO-6818) Physicochemical Properties." TargetMol Chemicals.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 216294, Freselestat." PubChem.
  • MedChemExpress. "Freselestat (ONO-6818) | Neutrophil Elastase Inhibitor." MedChemExpress.
  • ACS Publications. "N-Benzoylpyrazoles Are Novel Small-Molecule Inhibitors of Human Neutrophil Elastase." Journal of Medicinal Chemistry (2007).
  • ACS Publications. "Nonpeptidic Inhibitors of Human Neutrophil Elastase. 7. Design, Synthesis, and in Vitro Activity of a Series of Pyridopyrimidine Trifluoromethyl Ketones." Journal of Medicinal Chemistry (1996).
  • MDPI. "Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency." Pharmaceuticals (2021).
  • Springer. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." (2014).
Optimization

ONO-6818 (Freselestat) Technical Support Center: In Vitro Assay Optimization

Welcome to the Technical Support Center for ONO-6818 (Freselestat). As a highly potent, reversible, and competitive inhibitor of Human Neutrophil Elastase (HNE), ONO-6818 is a critical tool for isolating protease activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ONO-6818 (Freselestat). As a highly potent, reversible, and competitive inhibitor of Human Neutrophil Elastase (HNE), ONO-6818 is a critical tool for isolating protease activity in biochemical and cell-based assays. However, its high affinity and specific physicochemical properties require precise experimental design to yield accurate, reproducible data.

This guide provides field-proven insights, self-validating methodologies, and troubleshooting strategies to optimize your in vitro protease inhibition assays.

Quantitative Data & Physicochemical Properties

Understanding the kinetic and physical constraints of ONO-6818 is the first step in assay optimization. The table below summarizes the critical parameters required for experimental design.

ParameterValueMechanistic Implication in Assays
Target Human Neutrophil Elastase 1 (HNE1)Primary driver of pathological elastolysis; requires specific substrates for isolated readout.
Inhibition Constant ( Ki​ ) ~12.2 nMHigh affinity requires careful substrate concentration management to prevent competitive displacement 1[1].
Selectivity Profile >100-fold vs. PR3, Trypsin, PlasminIdeal for isolating HNE-specific activity in crude neutrophil lysates or complex biological fluids 2[2].
Cell Permeability Non-permeableRestricts inhibition to extracellular/secreted HNE; will not inhibit intracellular granular elastase 3[3].
Biochemical Assay Range 0.1 nM – 10 µMLogarithmic dilution series required to accurately capture the IC50 curve.
Cell-Based Assay Range 1 µM – 500 µMHigher concentrations (e.g., 5×10−4 M) are needed in complex media to overcome protein binding 4[4].

Mechanism of Inhibition & Experimental Workflow

ONO-6818 acts as a competitive inhibitor, meaning it reversibly binds to the active site of HNE, preventing the enzyme from cleaving the assay substrate.

G HNE Human Neutrophil Elastase (HNE) Cleavage Proteolytic Cleavage HNE->Cleavage Substrate Fluorogenic Substrate (e.g., Z-Ala-Ala-Ala-Ala-Rh110) Substrate->Cleavage Signal Fluorescent Signal (Ex 485nm / Em 525nm) Cleavage->Signal ONO ONO-6818 (Freselestat) Competitive Inhibitor ONO->HNE Binds Active Site (Ki = 12.2 nM)

Mechanism of HNE inhibition by ONO-6818 in a fluorogenic in vitro assay.

To generate reliable data, your experimental workflow must account for the thermodynamic equilibrium of this competitive binding. The following self-validating workflow ensures that artifacts are caught before data analysis.

Workflow Prep 1. Reagent & Control Preparation Dilution 2. ONO-6818 Serial Dilution Prep->Dilution Incubation 3. Enzyme-Inhibitor Pre-incubation Dilution->Incubation Reaction 4. Substrate Addition & Kinetic Read Incubation->Reaction Validation 5. Self-Validation (Check Controls) Reaction->Validation

Step-by-step workflow for a self-validating in vitro HNE inhibition assay using ONO-6818.

Self-Validating Methodology: Fluorogenic HNE Inhibition Assay

This protocol utilizes a fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110) to measure HNE activity. Commercial kits often recommend using ONO-6818 as the gold-standard specificity control 5[5].

Required Controls (The Self-Validating System)
  • Vehicle Control (100% Activity): Enzyme + Substrate + DMSO. Validates maximum uninhibited rate and ensures the solvent is not denaturing the enzyme.

  • Blank (0% Activity): Buffer + Substrate + DMSO. Validates that the substrate does not auto-hydrolyze and establishes the baseline fluorescence.

Step-by-Step Protocol
  • Preparation of ONO-6818 Dilution Series:

    • Action: Prepare a 10 mM stock of ONO-6818 in 100% DMSO. Perform a 1:3 logarithmic serial dilution in pure DMSO, then dilute 1:100 into your aqueous assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Causality: ONO-6818 is highly hydrophobic. Serial dilution in pure DMSO before transferring to the buffer prevents compound precipitation and ensures accurate dosing. Keeping the final DMSO concentration at ≤1% prevents solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation:

    • Action: Combine the diluted HNE enzyme with the ONO-6818 dilution series in a 96-well black microplate. Incubate at 37°C for 15–30 minutes.

    • Causality: ONO-6818 is a competitive inhibitor. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before substrate competition begins, ensuring an accurate Ki​ determination.

  • Substrate Addition & Reaction Initiation:

    • Action: Add the fluorogenic substrate to all wells to initiate the reaction. Ensure the final substrate concentration [S] is at or slightly below its Michaelis constant ( Km​ ).

    • Causality: Operating at or below the Km​ ensures that the measured IC50​ is a close approximation of the true Ki​ , as defined by the Cheng-Prusoff equation ( IC50​=Ki​(1+[S]/Km​) ).

  • Kinetic Measurement & Analysis:

    • Action: Immediately read fluorescence (Ex 485 nm / Em 525 nm) every 1 minute for 30–60 minutes at 37°C. Calculate the initial velocity ( V0​ ) from the linear slope of the reaction.

    • Causality: A kinetic read (rather than a single endpoint) validates the assay by allowing you to extract rates strictly from the linear portion of the curve, ensuring that substrate depletion has not skewed the reaction kinetics.

Troubleshooting & FAQs

Q: My IC50​ value is significantly higher than the reported Ki​ of 12.2 nM. What is causing this rightward shift? A: This is a classic symptom of substrate competition. Because ONO-6818 is a competitive inhibitor, excessively high substrate concentrations will outcompete the inhibitor for the active site. Ensure your substrate concentration [S] is at or below its Km​ . If you must use high [S] for signal detection, mathematically correct your IC50​ to Ki​ using the Cheng-Prusoff equation. Additionally, verify that your pre-incubation time (Step 2) was sufficient to establish binding equilibrium.

Q: I am observing erratic fluorescence readings and poor replicates at higher ONO-6818 concentrations (>10 µM). How can I fix this? A: ONO-6818 has limited aqueous solubility and can precipitate out of solution at high concentrations, causing light scattering in fluorometric assays. To troubleshoot, ensure your intermediate dilutions are performed in 100% DMSO before the final transfer to the aqueous assay buffer. The final DMSO concentration in the well should not exceed 1%.

Q: Why does ONO-6818 fail to inhibit elastase activity in my live-cell intracellular assay? A: ONO-6818 is not cell-permeable 3[3]. It is highly effective at neutralizing extracellular or secreted elastase in conditioned media—often used at concentrations up to 500 µM for this purpose 4[4]—but it cannot cross the lipid bilayer to inhibit intracellular granular elastase. If intracellular inhibition is required, you must lyse the cells prior to the assay.

Q: Can I use ONO-6818 to distinguish between Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3) in complex neutrophil lysates? A: Yes. ONO-6818 exhibits >100-fold selectivity for HNE over PR3 and other related serine proteases 2[2]. By titrating ONO-6818 into your lysate at a concentration that fully inhibits HNE (e.g., 1–5 µM), any residual elastase-like cleavage of shared substrates can be confidently attributed to PR3 or other uninhibited proteases.

References

  • Tocris Bioscience - ONO 6818 | Elastases. Source: tocris.com.
  • MedChemExpress - Freselestat (ONO-6818) | Neutrophil Elastase Inhibitor. Source: medchemexpress.com.
  • American Journal of Physiology - Serine proteases increase oxidative stress in lung cells. Source: physiology.org.
  • PMC - Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. Source: nih.gov.
  • Cayman Chemical - Neutrophil Elastase Activity Assay Kit. Source: caymanchem.com.

Sources

Troubleshooting

Technical Support Center: Enhancing the In Vivo Bioavailability of Freselestat (S)- in Rodents

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Freselestat (S)-, a potent neutrophil elastase inhibitor. This resource provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Freselestat (S)-, a potent neutrophil elastase inhibitor. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo rodent experiments, with a primary focus on improving its systemic bioavailability.

Introduction to Freselestat (S)- and its Bioavailability Challenges

Freselestat, also known as ONO-6818, is a synthetic, small-molecule, reversible competitive inhibitor of neutrophil elastase.[1][2] Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[3][4] While a promising therapeutic agent, Freselestat's utility in preclinical rodent models can be hampered by low in vivo bioavailability. This limitation often stems from poor aqueous solubility and potential first-pass metabolism, which can lead to suboptimal systemic exposure and confound the interpretation of pharmacodynamic and toxicological studies.[5][6]

This guide will provide a structured approach to identifying and overcoming the hurdles associated with Freselestat bioavailability in rodents. We will explore formulation strategies, analytical considerations, and study design principles to help you achieve consistent and clinically relevant exposure in your experiments.

Section 1: Troubleshooting Poor Bioavailability

This section is designed to help you diagnose and resolve common issues related to low systemic exposure of Freselestat in rodents.

My plasma concentrations of Freselestat are consistently low or undetectable after oral administration. What are the likely causes?

Low oral bioavailability is a frequent challenge for compounds like Freselestat. The primary culprits can be categorized into two main areas: formulation-related issues and physiological barriers.

1. Formulation-Related Issues:

  • Poor Solubility: Freselestat's inherent low water solubility is a major barrier to absorption. If the compound does not adequately dissolve in the gastrointestinal (GI) fluids, it cannot be absorbed across the intestinal wall.[5][7]

  • Inadequate Formulation: A simple suspension in an aqueous vehicle like water or saline is often insufficient for poorly soluble compounds. The drug particles may not disperse effectively, leading to inconsistent dosing and poor dissolution.[6]

  • Precipitation in the GI Tract: Even if solubilized in the dosing vehicle, the compound may precipitate out upon entering the different pH environments of the stomach and intestine.

2. Physiological Barriers:

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal circulation before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can substantially reduce the amount of active drug that reaches the bloodstream.[8]

  • Poor Permeability: The compound may have difficulty crossing the intestinal epithelial cell layer.

  • Efflux Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the intestinal lumen, limiting its net absorption.

Flowchart: Diagnosing Low Oral Bioavailability

start Low/Undetectable Plasma Concentrations q1 Is the compound fully dissolved in the dosing vehicle? start->q1 solubility Potential Solubility Issue q1->solubility No q2 Are you using a simple aqueous suspension? q1->q2 Yes formulation Inadequate Formulation precipitation Investigate GI Precipitation formulation->precipitation q2->formulation Yes q3 Have you considered first-pass metabolism? q2->q3 No, using an enhanced formulation metabolism High First-Pass Metabolism Likely q3->metabolism High hepatic clearance observed in IV PK study permeability Assess Permeability (e.g., Caco-2 assay) q3->permeability Low hepatic clearance

Caption: A decision tree to troubleshoot low oral bioavailability.

Section 2: Formulation Strategies to Enhance Bioavailability

Improving the oral bioavailability of Freselestat in rodents necessitates moving beyond simple aqueous suspensions. Here are several proven formulation strategies, ranging from straightforward to more complex approaches.

What are some simple formulation adjustments I can make to improve Freselestat absorption?

For initial studies, simple and well-tolerated formulation vehicles can provide a significant improvement over basic aqueous suspensions.

1. pH Modification:

  • Principle: If Freselestat has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility. For a weakly acidic drug, a more basic vehicle can enhance dissolution. Conversely, a weakly basic drug will be more soluble in an acidic vehicle.

  • Considerations: The pH of the formulation will be neutralized by the buffering capacity of the GI tract, so this approach is most effective for improving initial dissolution in the stomach.

2. Co-solvents:

  • Principle: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[5]

  • Common Co-solvents for Rodent Studies:

    • Polyethylene glycol 300 or 400 (PEG 300/400)

    • Propylene glycol (PG)

    • Ethanol

    • Glycerin

  • Typical Vehicle Composition: A common starting point is a ternary system, for example, 10% Ethanol, 40% PEG 400, and 50% Saline. The ratios should be optimized for Freselestat's solubility and animal tolerance.

3. Surfactants:

  • Principle: Surfactants form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility and preventing precipitation in the GI tract.[5]

  • Common Surfactants:

    • Polysorbate 80 (Tween® 80)

    • Cremophor® EL

  • Considerations: Surfactants should be used at the lowest effective concentration, as they can sometimes cause GI irritation in rodents.

What are more advanced formulation strategies for significantly improving bioavailability?

When simple formulations are insufficient, more advanced drug delivery systems can be employed.

1. Lipid-Based Formulations:

  • Principle: Lipid-based drug delivery systems (LBDDS) can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[5][8] This can also help bypass first-pass metabolism by promoting lymphatic uptake.[9]

  • Types of LBDDS:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).

  • Commonly Used Lipids: Labrafac PG, Maisine® CC, and Transcutol® HP are examples of lipids used in these formulations.[5]

2. Amorphous Solid Dispersions (ASDs):

  • Principle: Converting the crystalline form of a drug to a higher-energy amorphous state can dramatically increase its solubility and dissolution rate.[8][10] This is typically achieved by dispersing the drug in a polymer matrix.

  • Preparation Methods: Spray drying or hot-melt extrusion are common techniques.

  • Common Polymers: Povidone (PVP), copovidone (Kollidon® VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

3. Particle Size Reduction (Micronization/Nanonization):

  • Principle: Reducing the particle size of the drug increases its surface area-to-volume ratio, which leads to a faster dissolution rate according to the Noyes-Whitney equation.[5][7]

  • Techniques:

    • Micronization: Jet milling can reduce particle size to the micron range.

    • Nanonization: Wet-bead milling or high-pressure homogenization can produce nanoparticles.

Table 1: Comparison of Formulation Strategies
Formulation StrategyPrinciple of Bioavailability EnhancementKey AdvantagesKey Disadvantages
pH Adjustment Increases solubility of ionizable compounds.Simple to prepare.Effect can be transient due to GI buffering.
Co-solvents Increases drug solubility in the vehicle.Relatively simple; can achieve high drug loading.Potential for in vivo precipitation upon dilution.
Surfactants Micellar solubilization; prevents precipitation.Can significantly improve solubility.Potential for GI irritation at high concentrations.
Lipid-Based Systems Presents drug in a solubilized state; can enhance lymphatic uptake.[9]Can significantly increase bioavailability and bypass first-pass metabolism.[8]More complex to develop and characterize.
Amorphous Solid Dispersions Increases solubility and dissolution rate by using a high-energy amorphous form.[10]Can lead to substantial increases in bioavailability for poorly soluble drugs.Requires specialized equipment; potential for physical instability (recrystallization).
Particle Size Reduction Increases surface area, leading to faster dissolution.[7]A well-established technique.May not be sufficient for compounds with very low solubility.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice

This protocol describes the preparation of a common co-solvent vehicle suitable for early-stage pharmacokinetic studies.

Materials:

  • Freselestat (S)-

  • Ethanol (200 proof, dehydrated)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the Target Dose and Concentration: For a 25 g mouse receiving a 10 mg/kg dose with a dosing volume of 10 mL/kg, you will need a final concentration of 1 mg/mL.

  • Solubilize Freselestat:

    • Weigh the required amount of Freselestat into a clean glass vial.

    • Add a small volume of ethanol (e.g., 10% of the final volume) and vortex or sonicate until the compound is fully dissolved.

  • Add the Co-solvent:

    • Add PEG 400 (e.g., 40% of the final volume) to the vial and mix thoroughly.

  • Add the Aqueous Component:

    • Slowly add the sterile saline (e.g., 50% of the final volume) while stirring continuously to avoid precipitation.

  • Final Formulation:

    • Ensure the final solution is clear and free of any visible particles.

    • This formulation (10% Ethanol / 40% PEG 400 / 50% Saline) should be prepared fresh daily.

Workflow for Formulation Development

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation solubility_screen Solubility Screening (Various vehicles) pk_screen Preliminary PK Study in Mice (e.g., n=3 per group) solubility_screen->pk_screen formulation_opt Optimize Lead Formulation (Adjust excipient ratios) pk_screen->formulation_opt stability_test Short-term Stability Testing formulation_opt->stability_test definitive_pk Definitive PK Study (Full time course, multiple doses) stability_test->definitive_pk tolerability Tolerability Assessment definitive_pk->tolerability

Caption: A stepwise workflow for developing an improved oral formulation.

Section 4: FAQs

Q1: How do I know if the poor bioavailability is due to metabolism or poor absorption?

To differentiate between these two factors, a comparative pharmacokinetic study with both intravenous (IV) and oral (PO) administration is essential.

  • An IV dose will provide a direct measure of the drug's clearance and volume of distribution.

  • By comparing the Area Under the Curve (AUC) from the oral dose (AUCPO) to the AUC from the intravenous dose (AUCIV), you can calculate the absolute bioavailability (F%):

    F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

  • High bioavailability (>70%) suggests good absorption and low first-pass metabolism.

  • Low bioavailability (<30%) with rapid clearance from the IV dose points towards extensive first-pass metabolism.

  • Low bioavailability with slow clearance from the IV dose suggests poor absorption (solubility or permeability limited).

Q2: Can the choice of rodent species or strain affect the bioavailability of Freselestat?

Yes, absolutely. There can be significant inter-species and even inter-strain differences in drug metabolism and GI physiology.[11]

  • Metabolic Enzymes: The expression and activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, can vary between mice and rats, and even between different strains of mice (e.g., C57BL/6 vs. BALB/c).[12]

  • GI Tract Physiology: Differences in GI transit time, pH, and bile salt composition can also influence drug dissolution and absorption.

It is advisable to conduct pilot pharmacokinetic studies in the specific rodent strain that will be used for your efficacy or toxicology models.

Q3: Are there any non-oral routes of administration I should consider for preclinical studies?

If overcoming low oral bioavailability proves too challenging or if you need to ensure consistent exposure for a proof-of-concept study, alternative routes can be used.[13]

  • Intraperitoneal (IP) Injection: This route bypasses the GI tract and first-pass metabolism in the liver, often resulting in higher bioavailability than oral administration. However, it doesn't perfectly mimic the pharmacokinetic profile of an IV dose.

  • Subcutaneous (SC) Injection: This can provide a slower, more sustained release of the drug, which might be desirable for some studies. Formulating for SC injection may require different vehicles, such as oil-based depots.[13]

  • Intravenous (IV) Injection: Provides 100% bioavailability by definition and is the gold standard for determining pharmacokinetic parameters like clearance and volume of distribution.

Q4: My formulation looks clear on the bench, but I still get low exposure. What could be happening in vivo?

This is a classic case of potential in vivo precipitation. A formulation that is stable in the vial may not be stable when introduced to the aqueous environment of the GI tract.

  • "Spring and Parachute" Effect: This is a concept often applied to amorphous solid dispersions. The "spring" is the rapid dissolution of the high-energy amorphous form, leading to a supersaturated solution. The "parachute" is a precipitation inhibitor (often the polymer from the ASD) that keeps the drug in this supersaturated state long enough for absorption to occur.

  • In Vitro-In Vivo Correlation: To predict this, you can perform a simple in vitro experiment. Take your formulation and dilute it 1:10 or 1:100 in simulated gastric fluid (pH ~1.2) or simulated intestinal fluid (pH ~6.8) and observe for precipitation over time. This can help you rank-order formulations before moving into animal studies.

Conclusion

Improving the in vivo bioavailability of Freselestat in rodents is a critical step for obtaining reliable and interpretable preclinical data. A systematic approach that begins with understanding the root cause of poor exposure, followed by rational formulation design and careful experimental validation, is key to success. By leveraging the strategies outlined in this guide—from simple co-solvent systems to more advanced lipid-based or amorphous formulations—researchers can significantly enhance the systemic exposure of Freselestat and unlock its full potential in preclinical models of inflammatory disease.

References

  • Frontiers. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • The Journal of Immunology. Pharmacokinetic Evaluation of Neutrophil Elastase Inhibitor in Sprague-Dawley Rats 9033. Available from: [Link]

  • ResearchGate. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis | Request PDF. Available from: [Link]

  • The Journal of Immunology. vkaf283.2495 Pharmacokinetic Evaluation of Neutrophil Elastase Inhibitor in Sprague-Dawley Rats 9033. Available from: [Link]

  • PMC. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Available from: [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]

  • PMC. Improved Bioavailability of Poorly Water-Soluble Drug Curcumin in Cellulose Acetate Solid Dispersion. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Available from: [Link]

  • MDPI. Enhancing the Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • PMC. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock. Available from: [Link]

  • Ovid. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors. Available from: [Link]

  • Semantic Scholar. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats.. Available from: [Link]

  • PubMed. Metabolic Disposition and Pharmacokinetics of the Aldose Reductase Inhibitor Tolrestat in Rats, Dogs, and Monkeys. Available from: [Link]

  • ResearchGate. Neutrophil elastase inhibitors as treatment for COPD. Available from: [Link]

  • PMC. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. Available from: [Link]

  • EPA. Styrene Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • MDPI. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Available from: [Link]

  • PubMed. [Pharmacological profile of a specific neutrophil elastase inhibitor, Sivelestat sodium hydrate]. Available from: [Link]

Sources

Optimization

Technical Support Center: Managing Liver Enzyme Variations in Freselestat (ONO-6818) In Vivo Studies

Welcome to the technical support portal for researchers conducting long-term animal studies with Freselestat (ONO-6818). As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for researchers conducting long-term animal studies with Freselestat (ONO-6818). As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected cohort attrition or data confounding due to hepatotoxicity.

Freselestat is a highly selective, reversible, nonpeptide inhibitor of human neutrophil elastase (HNE). While it demonstrates potent anti-inflammatory activity by reducing interleukin-8 (IL-8) and minimizing lung hemorrhage in models of acute lung injury 1, its clinical development was ultimately halted due to abnormal variations in liver function 2.

This guide provides actionable troubleshooting strategies, self-validating protocols, and mechanistic insights to help you decouple on-target pharmacology from dose-limiting hepatic metabolism in your preclinical models.

Pathway Analysis: Efficacy vs. Toxicity

To troubleshoot liver enzyme variations, we must first understand the mechanistic divergence between the drug's intended target and its metabolic clearance. The diagram below illustrates how Freselestat operates within biological systems.

Pathway cluster_target On-Target Efficacy (Pulmonary) cluster_offtarget Off-Target Toxicity (Hepatic) Freselestat Freselestat (ONO-6818) HNE Neutrophil Elastase Inhibition Freselestat->HNE Metabolism Hepatic Metabolism (CYP450) Freselestat->Metabolism IL8 ↓ IL-8 & C5b-9 HNE->IL8 ALI Reduced Acute Lung Injury IL8->ALI Stress Hepatocellular Stress Metabolism->Stress Enzymes ↑ ALT, AST, ALP Leakage Stress->Enzymes

Divergent pathways of Freselestat's pulmonary efficacy and off-target hepatotoxicity.

Troubleshooting & FAQs

Q: Why do we observe significant ALT/AST elevations in long-term Freselestat animal cohorts despite its high selectivity? A: Freselestat is an exceptionally potent and selective inhibitor of neutrophil elastase (Ki = 12.2 nM) 1. However, hepatotoxicity is not an on-target effect of elastase inhibition. In animal models, long-term oral administration (typically 10-100 mg/kg) subjects the liver to a sustained metabolic load. The toxicity arises as an off-target consequence of hepatic metabolism, generating reactive intermediates that induce hepatocellular stress and lead to the leakage of intracellular transaminases (ALT/AST) into the bloodstream3.

Q: How can we differentiate between genuine drug-induced liver injury (DILI) and formulation-induced artifacts? A: Freselestat is highly lipophilic. If administered in a suboptimal vehicle, the drug can precipitate in the gastrointestinal tract, leading to erratic absorption kinetics and localized hepatic shock during first-pass metabolism. To ensure the ALT/AST spikes you observe are genuine pharmacological responses rather than formulation artifacts, you must use a validated, highly solubilizing vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) 4.

Q: How do we establish a therapeutic window if hepatotoxicity is inevitable at high doses? A: The key is continuous, parallel monitoring of both the therapeutic biomarker and the toxicity biomarker. Freselestat effectively reduces interleukin-8 (IL-8) and lung myeloperoxidase (MPO) activity 5. By titrating the dose to the minimum required to suppress bronchoalveolar lavage fluid (BALF) MPO while keeping ALT/AST within 2x of the baseline, researchers can establish a viable therapeutic window for short-to-medium-term studies.

Quantitative Data: Rodent Liver Enzyme Thresholds

To standardize your cohort monitoring, compare your serum chemistry results against the following established thresholds for rodent models undergoing Freselestat administration.

BiomarkerPhysiological BaselineMild Elevation (Monitor)Critical Threshold (Halt Dosing)Mechanistic Indication
ALT 20 - 60 U/L60 - 150 U/L> 150 U/L (>3x Baseline)Acute hepatocellular necrosis / membrane leakage
AST 50 - 100 U/L100 - 250 U/L> 250 U/L (>3x Baseline)Mitochondrial/hepatocellular damage
ALP 50 - 150 U/L150 - 300 U/L> 300 U/LBiliary stasis / Cholestasis
Total Bilirubin 0.1 - 0.5 mg/dL0.5 - 1.0 mg/dL> 1.0 mg/dLImpaired hepatic clearance

Experimental Protocols: Self-Validating Hepatic Monitoring

Every protocol must validate itself to prevent false assumptions. The following methodology ensures that any observed toxicity is accurately attributed to the drug's systemic profile, utilizing internal controls and orthogonal efficacy validation.

Workflow Start Initiate In Vivo Study Baseline Baseline Serum Collection (Internal Control) Start->Baseline Dosing Optimized Oral Dosing (10-100 mg/kg/day) Baseline->Dosing Monitor Bi-weekly Serum Analysis (ALT, AST, ALP) Dosing->Monitor Decision ALT/AST > 3x Baseline? Monitor->Decision Continue Continue Dosing & Validate Efficacy (MPO) Decision->Continue No Halt Halt Dosing & Perform Histopathology Decision->Halt Yes

Self-validating workflow for monitoring liver enzyme elevations during in vivo studies.

Step-by-Step Methodology

Step 1: Vehicle Preparation & Solubilization

  • Action: Dissolve Freselestat powder in 10% DMSO. Add 40% PEG300 and 5% Tween 80, vortexing until the solution is completely clear. Slowly add 45% Saline while sonicating.

  • Causality: Freselestat is highly lipophilic. This specific sequence prevents drug precipitation in the GI tract, avoiding erratic absorption spikes that cause acute, localized hepatic shock.

Step 2: Internal Control Baseline Establishment

  • Action: 48 hours prior to the first dose, perform a submandibular bleed (approx. 100 µL) on all subjects to measure baseline ALT/AST.

  • Causality: Rodent liver enzymes fluctuate based on stress and strain. A subject-specific baseline acts as a self-validating control, ensuring that subsequent elevations are drug-induced rather than baseline anomalies.

Step 3: Dosing & Scheduled Sampling

  • Action: Administer 10-100 mg/kg/day via oral gavage. Collect serum at weeks 2, 4, 6, and 8.

  • Causality: Captures the pharmacokinetic accumulation of hepatic metabolites over time, allowing for early intervention before fatal necrosis occurs.

Step 4: Multiplex Biochemical Assay

  • Action: Centrifuge whole blood at 2000 x g for 10 minutes at 4°C. Isolate the serum and quantify ALT, AST, ALP, and Total Bilirubin using an automated clinical chemistry analyzer.

Step 5: Orthogonal Efficacy Validation (BALF MPO)

  • Action: At study termination or when a critical toxicity threshold is reached, perform bronchoalveolar lavage. Quantify Myeloperoxidase (MPO) and IL-8 via ELISA.

  • Causality: This step validates the entire experiment. If ALT is elevated but MPO is suppressed, the drug is active but toxic (confirming off-target hepatotoxicity). If MPO is not suppressed, the formulation or dosing is flawed, rendering the toxicity data moot.

References

  • FRESELESTAT - Inxight Drugs National Center for Advancing Translational Sciences (NCATS).[Link]

  • Human Neutrophil Elastase and the Protein-Storm Axis: Reversible Synthetic Inhibitors in Inflammatory Disease Preprints.org (April 2026).[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Freselestat (S)- Solutions During Freeze-Thaw Cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, scientists, and drug development professionals working with Freselestat.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, scientists, and drug development professionals working with Freselestat. This guide addresses the critical physicochemical challenges associated with handling Freselestat (S)- solutions and provides field-proven, self-validating protocols to ensure absolute experimental reproducibility.

Core Mechanistic Insights: The Causality of Degradation

Freselestat, also known as ONO-6818, is a potent, reversible, nonpeptide inhibitor of human neutrophil elastase (HNE) with a highly specific Ki​ of 12.2 nM[1]. The molecule's stereochemistry is absolute; the (S)-enantiomer is the active conformation required for high-affinity binding to the HNE active site[2].

When aqueous or DMSO-based solutions of Freselestat (S)- are subjected to freeze-thaw (FT) cycles, they experience severe thermodynamic and chemical stresses that lead to degradation:

  • Solute Exclusion & Concentration Gradients: As the solvent freezes, water or DMSO crystallizes into a solid lattice, excluding the Freselestat molecules. This forces the compound into a hyper-concentrated micro-liquid phase, drastically increasing the rate of bimolecular degradation reactions.

  • Buffer-Induced pH Shifts: If aqueous working solutions are frozen in standard phosphate buffers, the dibasic sodium phosphate crystallizes before the monobasic salt. This causes the localized pH to plummet by up to 3 units. This acidic shift chemically stresses the pyrimidineacetamide backbone, catalyzing the racemization of the active (S)-stereocenter into the inactive (R)-enantiomer or inducing hydrolysis[2].

  • Hygroscopic Condensation: Repeatedly opening cold vials of DMSO stock solutions introduces atmospheric moisture. Water not only causes the highly hydrophobic Freselestat to precipitate but also accelerates oxidative and hydrolytic degradation pathways.

Degradation A Freselestat (S)- Solution B Slow Freezing (-20°C) A->B Suboptimal Storage C Solvent Crystallization & Solute Exclusion B->C D Buffer pH Shift (e.g., Phosphate Drop) C->D Local Concentration E Racemization to (R)- & Hydrolysis D->E Chemical Stress F Loss of HNE Inhibition E->F Functional Loss

Mechanism of Freselestat (S)- degradation during suboptimal freeze-thaw cycles.

Troubleshooting & FAQs

Q1: My Freselestat (S)- working solution lost its HNE inhibitory activity after being stored at -20°C. What happened? A1: Storage at -20°C is insufficient for Freselestat solutions. Slow freezing at -20°C maximizes the time the compound spends in a hyper-concentrated, pH-altered liquid state, accelerating degradation. Freselestat solutions must be stored at -80°C[3]. Furthermore, if your working solution contained a phosphate buffer, the pH shift likely caused racemization. Switch to a Good's buffer like HEPES (0.1 M, pH 7.5)[4], which maintains pH stability during temperature fluctuations.

Q2: How many freeze-thaw cycles can a 10 mM DMSO stock of Freselestat tolerate? A2: Zero. You should strictly avoid freeze-thaw cycles for the primary stock. Anhydrous DMSO is highly hygroscopic. Repeated FT cycles introduce water, which precipitates the molecule and facilitates hydrolytic degradation. Always prepare single-use aliquots immediately upon reconstitution[3].

Q3: I see a precipitate in my thawed Freselestat DMSO stock. Can I vortex it back into solution? A3: Vortexing may resuspend the precipitate, but it does not guarantee the original concentration, compromising your experimental reproducibility. Precipitation indicates moisture contamination or localized cold-shock. To salvage, warm the vial briefly in a 37°C water bath and sonicate. However, for rigorous assays, it is highly recommended to discard the compromised vial and use a fresh aliquot.

Quantitative Data: Stability & Storage Parameters

To ensure maximum potency and selectivity against human neutrophil elastase, adhere strictly to the following validated storage conditions[3].

StateRecommended TemperatureMaximum Shelf LifeSusceptibility to FT Degradation
Lyophilized Powder -20°C3 YearsLow (Protect from light/humidity)
DMSO Stock (10 mM) -80°C1 YearHigh (Hygroscopic degradation)
Aqueous Working Solution 4°C< 12 HoursExtreme (Hydrolysis/Racemization)

Experimental Protocols: Self-Validating Preparation Workflow

To guarantee trustworthiness, the following protocol is designed as a self-validating system . By incorporating analytical checkpoints, you ensure that the Freselestat (S)- you apply to your HNE assay is structurally intact.

Step-by-Step Methodology: Reconstitution and Aliquoting
  • Equilibration: Remove the lyophilized Freselestat (S)- powder from -20°C storage and allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which initiates hydrolysis.

  • Reconstitution: Dissolve the powder in 100% anhydrous, sterile-filtered DMSO to create a 10 mM stock solution. Vortex gently until completely clear.

  • Single-Use Aliquoting: Immediately dispense the stock into pre-chilled, low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL per vial).

  • Flash Freezing: Submerge the sealed aliquots in liquid nitrogen for 30 seconds. Causality: Flash freezing prevents the formation of large solvent crystals and bypasses the slow-freezing phase where solute exclusion and concentration gradients occur.

  • Storage: Transfer the flash-frozen aliquots immediately to a -80°C freezer[3].

  • Self-Validation Checkpoint: Take one aliquot from the beginning of the dispensing run and one from the end. Run both through a Chiral HPLC column. The chromatograms must show a single peak corresponding to the (S)-enantiomer, confirming no racemization occurred during handling.

Step-by-Step Methodology: Thawing for Assays
  • Rapid Thaw: Remove a single-use aliquot from the -80°C freezer and immediately place it in a 37°C water bath for 1–2 minutes until just thawed. Causality: Rapid thawing minimizes the time the compound spends in the transition state where degradation kinetics peak.

  • Dilution: Dilute the DMSO stock directly into your assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)[4] immediately before initiating the enzymatic reaction.

  • Discard: Discard any remaining solution in the aliquot. Do not refreeze.

Workflow S1 Reconstitute in Anhydrous DMSO S2 Dispense into Single-Use Aliquots S1->S2 S3 Flash Freeze in Liquid Nitrogen S2->S3 S4 Store at -80°C (Up to 1 Year) S3->S4 S5 Rapid Thaw (37°C Water Bath) S4->S5 S6 Immediate Use in HNE Assay S5->S6

Self-validating workflow for the preparation and storage of Freselestat (S)- solutions.

References

  • National Institutes of Health (NIH). "FRESELESTAT, (S)-". Global Substance Registration System (GSRS). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Vehicle Formulation for Oral Administration of ONO-6818

Welcome to the technical support center for ONO-6818. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing vehicle formulations for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ONO-6818. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing vehicle formulations for the oral administration of ONO-6818 in preclinical studies. As an orally active, small molecule inhibitor of human neutrophil elastase, the successful oral delivery of ONO-6818 is critical for obtaining reliable and reproducible in vivo data.[1] This document will provide a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during formulation development.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of ONO-6818.

1. What are the basic physicochemical properties of ONO-6818?

Understanding the fundamental properties of ONO-6818 is the first step in developing a suitable oral formulation.

PropertyValueSource
Molecular Weight 452.51 g/mol [1]
Chemical Formula C23H28N6O4[1]
Known Solubility Soluble in DMSO at up to 45.25 mg/mL (100 mM)[1]
Appearance White to off-white solid (typical)General knowledge

2. Is ONO-6818 soluble in aqueous vehicles?

While ONO-6818 is known to be orally active from in vivo studies, its aqueous solubility is not explicitly reported in readily available literature.[1][2] Given its chemical structure, it is likely to have low aqueous solubility, a common challenge for many small molecule drugs that can lead to poor or variable absorption.[3] Therefore, direct dissolution in simple aqueous buffers is not recommended without first determining its solubility.

3. What is a good starting point for a vehicle for oral gavage in preclinical studies?

Based on published preclinical studies, a simple aqueous suspension using a suspending agent is a good starting point. Specifically, a 0.5% carboxymethyl-cellulose (CMC) solution in water has been successfully used for oral administration of ONO-6818 in rats.[2] This suggests that for initial studies, a suspension may be an adequate formulation.

4. How should I prepare a stock solution of ONO-6818?

For in vitro experiments or for preparing formulations, a stock solution in 100% DMSO is recommended due to its high solubility in this solvent.[1] For in vivo studies, it is crucial to minimize the amount of DMSO in the final dosing formulation, as it can have pharmacological effects and may cause irritation.

II. Troubleshooting Guide: Common Formulation Challenges

This section provides a systematic approach to addressing specific problems you may encounter when formulating ONO-6818 for oral administration.

Issue 1: Inconsistent drug exposure or high variability in pharmacokinetic (PK) data.

Underlying Cause: This is often a primary indicator of poor drug solubility and/or stability in the gastrointestinal (GI) tract. The drug may be precipitating out of solution or suspension before it can be adequately absorbed.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent PK data.

Experimental Protocols:

Protocol 1: Preparation and Optimization of an Aqueous Suspension

This protocol details the steps for preparing a robust suspension of ONO-6818.

Objective: To prepare a homogenous and stable suspension of ONO-6818 for oral gavage.

Materials:

  • ONO-6818 powder

  • Vehicle: 0.5% (w/v) Carboxymethyl-cellulose (medium viscosity) in sterile water

  • Optional: 0.1% (w/v) Polysorbate 80 (Tween® 80)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated balance and weigh boats

  • Spatula

Step-by-Step Methodology:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of ONO-6818. Weigh out the appropriate amount of ONO-6818 powder.

  • Prepare the Vehicle: Dissolve the CMC in water. This may require heating and/or vigorous stirring. Allow the solution to cool to room temperature. If using a surfactant, add the Polysorbate 80 to the CMC solution and mix thoroughly.

  • Wet the Powder: Place the weighed ONO-6818 powder in a mortar. Add a small amount of the vehicle to the powder to create a paste. This "wetting" step is crucial to prevent clumping.

  • Triturate: Gently grind the paste with the pestle until it is smooth and uniform.

  • Gradual Dilution: Slowly add the remaining vehicle to the mortar while continuously stirring.

  • Homogenization (Optional but Recommended): For larger volumes or for improved homogeneity, transfer the suspension to a beaker and use a homogenizer.

  • Final Mixing: Place the final suspension on a stir plate and stir continuously until dosing.

Expertise & Experience Note: The inclusion of a surfactant like Polysorbate 80 can significantly improve the "wettability" of the drug particles, leading to a more uniform and stable suspension. This is a common strategy for poorly soluble compounds.

Protocol 2: Systematic Vehicle Screening for Improved Solubility

If a simple suspension does not provide adequate exposure, a systematic screening of vehicles with increasing solubilizing capacity is warranted.

Objective: To identify a vehicle that can maintain ONO-6818 in solution or a stable, fine dispersion at the desired concentration.

Tiered Approach to Vehicle Screening:

TierVehicle CompositionRationale
1 Aqueous Suspensions: - 0.5% CMC - 0.5% Methylcellulose - 0.5% CMC with 0.1% Polysorbate 80Simple, well-tolerated vehicles. The addition of a surfactant can improve particle wetting.
2 Co-solvent Systems: - 10% DMSO, 90% (0.5% CMC) - 20% Propylene glycol, 80% water - 10% Solutol® HS 15 in waterCo-solvents can increase the amount of drug that remains in solution. It is critical to check the tolerability of the co-solvent concentration in the chosen animal model.
3 Lipid-Based Formulations: - Sesame oil - Miglyol® 812 - Self-emulsifying drug delivery systems (SEDDS)For highly lipophilic compounds, lipid-based systems can enhance absorption through lymphatic pathways.

Step-by-Step Methodology:

  • Prepare Vehicles: Prepare each of the candidate vehicles from the table above.

  • Solubility Assessment: Add an excess amount of ONO-6818 to a small, known volume of each vehicle.

  • Equilibrate: Mix the samples for 24-48 hours at room temperature to ensure equilibrium is reached.

  • Separate Undissolved Drug: Centrifuge the samples at high speed to pellet the undissolved ONO-6818.

  • Quantify Solubilized Drug: Carefully remove the supernatant and analyze the concentration of ONO-6818 using a suitable analytical method (e.g., HPLC-UV).

  • Select Candidate Vehicle: Choose the vehicle that provides the desired solubility with the simplest and most tolerable composition.

Trustworthiness Note: This tiered approach is a self-validating system. By starting with the simplest formulations and only increasing complexity as needed, you minimize the risk of vehicle-induced side effects and ensure that the chosen formulation is the most appropriate for your study.

Issue 2: Drug precipitation observed in the formulation upon standing.

Underlying Cause: The drug is not sufficiently stable in the chosen vehicle, leading to particle agglomeration and settling. This can result in inaccurate dosing.

Troubleshooting Workflow:

Caption: Workflow for addressing drug precipitation.

Expertise & Experience Note: The stability of a suspension is governed by Stokes' Law. By increasing the viscosity of the continuous phase (the vehicle) with agents like CMC or methylcellulose, you can slow down the settling of drug particles. Reducing the particle size of the drug powder (e.g., through micronization) can also significantly improve suspension stability.

III. Concluding Remarks

The successful oral formulation of ONO-6818 for preclinical studies hinges on a systematic approach to vehicle selection and optimization. While a 0.5% CMC suspension is a validated starting point, researchers should be prepared to address challenges related to low aqueous solubility. By employing the troubleshooting guides and protocols outlined in this document, you can develop a robust and reliable formulation that will enable the generation of high-quality in vivo data.

IV. References

  • Nakamura, H., et al. (2002). A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-induced emphysema in rats. American Journal of Respiratory and Critical Care Medicine, 166(4), 496-500. [Link]

  • Ono Pharmaceutical Co., Ltd. (2002). Discontinuation of ONO-6818 Development for Chronic Obstructive Pulmonary Disease and Alpha 1 Antitrypsin Deficiency. [Link]

  • Hirota, Y., et al. (2004). Effects of the neutrophil elastase inhibitor (ONO-6818) on acetic acid induced colitis in Syrian hamsters. Journal of Veterinary Medical Science, 66(10), 1223-1228. [Link]

  • An, F., et al. (2025). Advanced oral drug delivery systems: Current challenges and emerging technologies. Journal of Controlled Release, 389, 494-516. [Link]

  • Ohmoto, K., et al. (2001). Design and synthesis of new orally active inhibitors of human neutrophil elastase. Journal of Medicinal Chemistry, 44(9), 1268-1285. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Freselestat (S)- vs Sivelestat in acute lung injury models

Comparative Guide: Freselestat vs. Sivelestat in Acute Lung Injury Models Introduction to Neutrophil Elastase in Acute Lung Injury Acute lung injury (ALI) and its more severe manifestation, acute respiratory distress syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Freselestat vs. Sivelestat in Acute Lung Injury Models

Introduction to Neutrophil Elastase in Acute Lung Injury

Acute lung injury (ALI) and its more severe manifestation, acute respiratory distress syndrome (ARDS), are devastating conditions characterized by severe hypoxia, alveolar-capillary barrier disruption, and massive neutrophil infiltration. Upon activation, neutrophils release human neutrophil elastase (HNE), a powerful serine protease that degrades the extracellular matrix (ECM) and exacerbates local inflammation[1].

To counteract this tissue destruction, 2nd-generation "suicide" small molecule (SMOL) inhibitors were developed[2]. Sivelestat (ONO-5046) and Freselestat (ONO-6818) represent two prominent molecules from this class, designed to covalently bind and neutralize HNE[1][3]. This guide provides a head-to-head technical comparison of their pharmacology and outlines validated in vivo protocols for evaluating their efficacy in preclinical models.

Mechanistic Pathway & Pharmacological Profiles

Both Sivelestat and Freselestat function as mechanism-based suicide inhibitors. They interact directly with the active site of HNE, specifically targeting the Ser195 residue. The inhibitor covalently attacks Ser195, forming a stable but reversible complex that prevents the protease from degrading vital structural proteins like elastin and collagen[1].

G Stimulus Inflammatory Stimulus (LPS / Mechanical Stress) Neutrophil Neutrophil Activation & Degranulation Stimulus->Neutrophil HNE Human Neutrophil Elastase (HNE) Release Neutrophil->HNE TissueDamage ECM Degradation & Alveolar-Capillary Permeability HNE->TissueDamage ALI Acute Lung Injury (ALI / ARDS) TissueDamage->ALI Sivelestat Sivelestat (IV) Suicide Inhibitor Sivelestat->HNE Covalent Binding (Ser195) Freselestat Freselestat (Oral) Suicide Inhibitor Freselestat->HNE Covalent Binding (Ser195)

HNE-mediated acute lung injury signaling pathway and sites of inhibitor action.

While their core mechanisms are identical, structural optimization led to vastly different pharmacokinetic profiles. Sivelestat was optimized for intravenous (IV) administration in acute critical care settings[4]. In contrast, Freselestat was engineered through scaffold redesign to achieve high oral bioavailability, initially targeting chronic inflammatory conditions[4][5].

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency and clinical parameters of both inhibitors based on available pharmacological data[1][3][5][6].

ParameterSivelestat (ONO-5046)Freselestat (ONO-6818)
Inhibitor Class 2nd Gen SMOL (Suicide Inhibitor)2nd Gen SMOL (Suicide Inhibitor)
Target Residue HNE Ser195HNE Ser195
In Vitro Potency IC50 ~44 nM / Ki ~200 nMKi = 12.16 nM
Primary Route Intravenous (IV) / Intraperitoneal (IP)Oral (PO)
In Vivo Efficacy Attenuates ALI at 10-100 mg/kgHighly active orally (ED50 = 1.4 mg/kg)
Clinical Status Approved (Japan/Korea) for ALI/ARDSTerminated (Phase I) due to liver toxicity

Note: Freselestat demonstrates superior target affinity (lower Ki) and oral bioavailability compared to Sivelestat, but its clinical trajectory was halted due to off-target hepatic variations[1][7].

In Vivo Experimental Design for ALI Models

When evaluating HNE inhibitors in preclinical ALI models (such as LPS-induced or ventilator-induced lung injury), the experimental design must be tightly controlled to capture the transient peak of elastase activity[8].

Workflow Acclimation Animal Acclimation (C57BL/6 Mice) Pretreatment Inhibitor Administration (-30 mins) Acclimation->Pretreatment Induction ALI Induction (Intratracheal LPS) Pretreatment->Induction Incubation Disease Progression (4-24 Hours) Induction->Incubation Harvest Sample Collection (BALF & Lung Tissue) Incubation->Harvest Analysis Efficacy Readouts (HNE Activity) Harvest->Analysis

Step-by-step experimental workflow for evaluating HNE inhibitors in LPS-induced ALI.

Detailed Experimental Protocol: LPS-Induced ALI Evaluation

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes both functional (edema) and molecular (cytokine/HNE) readouts to establish direct causality between inhibitor administration and tissue protection.

Step 1: Animal Preparation & Grouping

  • Action: Acclimate 8-10 week old C57BL/6 mice for 7 days. Randomize into four groups: Sham (Saline/Saline), Vehicle-ALI (Vehicle/LPS), Positive Control (Sivelestat/LPS), and Test Group (Freselestat/LPS).

  • Causality: The Sham group establishes baseline physiological parameters, while the Vehicle-ALI group validates the maximum threshold of the injury model. Sivelestat serves as the clinically validated benchmark[9].

Step 2: Inhibitor Pre-treatment

  • Action: Administer Sivelestat (10-100 mg/kg, IP) or Freselestat (1.5-10 mg/kg, PO) exactly 30 minutes prior to ALI induction[8][9].

  • Causality: Pre-treatment at -30 minutes is critical to establish steady-state inhibitor concentrations in the pulmonary microvasculature prior to the massive elastase burst triggered by the inflammatory stimulus.

Step 3: ALI Induction

  • Action: Anesthetize mice and administer E. coli Lipopolysaccharide (LPS) (e.g., 5 mg/kg) via direct intratracheal instillation.

  • Causality: Intratracheal delivery ensures localized pulmonary injury, directly recruiting neutrophils to the alveolar space without relying on systemic sepsis pathways.

Step 4: Sample Harvest (24 Hours Post-Induction)

  • Action: Euthanize animals. Perform Bronchoalveolar Lavage (BAL) using 3 x 0.5 mL of cold PBS. Excise the right lung for wet-to-dry weight ratio analysis, and snap-freeze the left lung for histological and biochemical assays.

  • Causality: Harvesting both BAL fluid (BALF) and whole tissue allows for compartmentalized analysis. BALF captures secreted HNE and cytokines, while tissue sections reveal structural ECM degradation.

Step 5: Efficacy Readouts & Validation

  • Action: Quantify BALF total protein (BCA assay) and calculate the lung wet-to-dry ratio. Measure HNE activity using a fluorogenic substrate assay and quantify IL-6/MIP-2 levels via ELISA[8].

  • Causality: This is the core of the self-validating system. While BALF protein quantifies microscopic alveolar-capillary barrier permeability, the wet-to-dry ratio provides a macroscopic assessment of interstitial edema. A successful HNE inhibitor must dose-dependently reduce both parameters alongside a measurable drop in specific elastase activity.

Translational Insights & Conclusion

The divergent fates of Sivelestat and Freselestat highlight the "protease inhibition paradox"[4]. Sivelestat successfully reached the clinic for acute critical care because its IV formulation allowed for rapid, controlled dosing during the acute phase of ARDS[2][4]. Freselestat, despite its superior potency (Ki = 12.16 nM) and elegant scaffold redesign for oral delivery, failed in Phase I trials due to abnormal variations in liver function during longer-term administration[4][7]. For researchers developing next-generation elastase inhibitors, these compounds underscore that target affinity must be carefully balanced with tissue-specific delivery and systemic safety.

Sources

Comparative

Validation of ONO-6818 Selectivity Against Pancreatic Elastase, Trypsin, and Cathepsin G: A Technical Comparison Guide

The Selectivity Imperative in Protease Inhibition Human Neutrophil Elastase (HNE) is a primary driver of extracellular matrix degradation in severe inflammatory conditions, including Chronic Obstructive Pulmonary Disease...

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Author: BenchChem Technical Support Team. Date: April 2026

The Selectivity Imperative in Protease Inhibition

Human Neutrophil Elastase (HNE) is a primary driver of extracellular matrix degradation in severe inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS)[1]. However, targeting HNE presents a significant pharmacological challenge: the serine protease family shares highly conserved active sites. Inhibitors lacking absolute specificity frequently cross-react with digestive and immune proteases—namely Pancreatic Elastase (PPE), Trypsin, and Cathepsin G. This off-target inhibition can disrupt normal physiological functions, leading to severe gastrointestinal and systemic complications[2].

ONO-6818 (Freselestat) was engineered to overcome this hurdle. As a potent, orally active, non-peptidic inhibitor, it offers profound HNE suppression while maintaining an exceptional safety margin against off-target serine proteases[3].

Mechanistic Architecture of ONO-6818

To understand ONO-6818's selectivity, we must examine its binding kinetics. ONO-6818 functions as a reversible, competitive inhibitor[2]. Crystallographic evidence reveals that ONO-6818 binds covalently to the catalytic Ser-195 residue of the protease, forming a stable hemiketal intermediate[4].

Interestingly, while structural studies have successfully utilized Porcine Pancreatic Elastase (PPE) as a stable surrogate to map this Ser-195 interaction, functional assays demonstrate that ONO-6818's affinity for HNE is orders of magnitude higher than for PPE[4]. This discrepancy highlights a critical principle in drug design: ONO-6818's selectivity is not solely dependent on the ubiquitous catalytic triad, but rather on highly specific hydrophobic interactions within the unique subpockets of the HNE active site[5].

Pathophysiology Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Tissue ECM Degradation (COPD / ARDS) HNE->Tissue Pathological ONO ONO-6818 (Freselestat) ONO->HNE Potent Inhibition (Ki = 12.2 nM) OffTarget Pancreatic Elastase Trypsin / Cathepsin G ONO->OffTarget >100-fold Selectivity (Sparing) Pancreas Pancreas / GI Tract Pancreas->OffTarget Digestion Normal Digestion & Immune Function OffTarget->Digestion Physiological

Pathophysiological targeting of HNE by ONO-6818 while sparing physiological proteases.

Comparative Selectivity Matrix

To objectively compare ONO-6818 against alternative targets, we evaluate the inhibition constant ( Ki​ ). ONO-6818 demonstrates a Ki​ of 12.2 nM for HNE, while exhibiting greater than 100-fold selectivity against related proteases[3].

Protease TargetPhysiological SourceFluorogenic SubstrateONO-6818 Ki​ (nM)Selectivity Margin
Human Neutrophil Elastase (HNE) Azurophilic GranulesMeOSuc-AAPV-AMC12.2 1x (Reference)
Pancreatic Elastase (PPE) PancreasMeOSuc-AAPV-AMC> 1,220> 100x
Trypsin PancreasBoc-QAR-AMC> 1,220> 100x
Cathepsin G Azurophilic GranulesSuc-AAPF-AMC> 1,220> 100x
Proteinase 3 (PR3) Azurophilic GranulesBoc-VPR-AMC> 1,220> 100x

Data synthesized from established biochemical profiling of Freselestat (ONO-6818)[2][3][5].

Self-Validating Assay Methodology

As an Application Scientist overseeing protease inhibitor profiling, I emphasize that generating trustworthy selectivity data requires a self-validating experimental architecture. A simple IC50 readout is insufficient; the assay must account for compound aggregation, non-specific binding, and kinetic equilibration. Below is the optimized, step-by-step fluorogenic assay protocol designed to validate ONO-6818's selectivity profile.

Workflow A 1. Compound Preparation Serial Dilution (0.1 nM - 10 μM) C 3. Pre-Incubation 15 min at 37°C (Equilibration) A->C B 2. Protease Panel HNE, PPE, Trypsin, Cathepsin G B->C D 4. Substrate Addition Fluorogenic FRET Substrates C->D E 5. Kinetic Readout Fluorescence Measurement D->E F 6. Data Validation Z'-factor & Ki Calculation E->F

Fluorogenic assay workflow for validating ONO-6818 protease selectivity.

Step-by-Step Protocol & Mechanistic Causality

1. Buffer Formulation

  • Action: Prepare assay buffer containing 0.1 M HEPES (pH 7.5), 0.5 M NaCl, and 0.05% Tween-20.

  • Causality (The "Why"): Neutrophil elastase is a highly basic protein (pI ~ 10). The inclusion of 0.5 M NaCl prevents electrostatic adsorption of the enzyme to the polystyrene microplate walls, which would artificially lower the active enzyme concentration. Tween-20 prevents compound aggregation, ensuring that the measured Ki​ reflects true molecular binding rather than non-specific colloidal inhibition.

2. Enzyme-Inhibitor Pre-Incubation

  • Action: Dispense enzymes (HNE, PPE, Trypsin, Cathepsin G) into a 384-well black microplate. Add ONO-6818 in a 10-point dose-response series (0.1 nM to 10 μM). Incubate for 15 minutes at 37°C.

  • Causality (The "Why"): ONO-6818 forms a reversible hemiketal bond with Ser-195[4]. This covalent transition state requires time to reach thermodynamic equilibrium. Adding the substrate simultaneously with the inhibitor would lead to competitive displacement during the initial linear phase, resulting in a severe underestimation of inhibitor potency.

3. Substrate Initiation

  • Action: Initiate the reaction by adding the respective 7-Amino-4-methylcoumarin (AMC) fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for HNE/PPE) at a concentration equal to their Km​ .

  • Causality (The "Why"): AMC provides a massive increase in sensitivity (Ex 380 nm / Em 460 nm) compared to chromogenic pNA substrates. This allows us to use picomolar concentrations of the target enzymes. According to the Morrison equation for tight-binding inhibitors, the enzyme concentration must be significantly lower than the Ki​ (12.2 nM) to accurately resolve the inhibition constant without stoichiometric titration artifacts.

4. Kinetic Readout & Quality Control (Self-Validation)

  • Action: Measure fluorescence continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Causality (The "Why"): A protocol is only as good as its internal controls. We mandate the calculation of the Z'-factor using DMSO (vehicle) as the negative control and Sivelestat (ONO-5046) as the positive control. A Z'-factor > 0.6 validates that the assay window is robust enough to distinguish true selectivity differences from baseline noise, confirming ONO-6818's >100-fold selectivity margin.

References

  • "Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches". PMC - NIH.[Link]

  • "FRESELESTAT". Inxight Drugs - NCATS. [Link]

  • "Neutrophil elastase inhibitors: recent advances... : Future Medicinal Chemistry". Ovid.[Link]

  • "N-Benzoylpyrazoles Are Novel Small-Molecule Inhibitors of Human Neutrophil Elastase". Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Validation

Freselestat (S)- as a positive control in novel HNE inhibitor screening

Title: Benchmarking Novel HNE Inhibitors: A Comprehensive Guide to Using Freselestat as a Positive Control Introduction Human Neutrophil Elastase (HNE) is a central mediator of neutrophil-driven inflammation, playing a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Novel HNE Inhibitors: A Comprehensive Guide to Using Freselestat as a Positive Control

Introduction Human Neutrophil Elastase (HNE) is a central mediator of neutrophil-driven inflammation, playing a critical role in the pathogenesis of chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis ()[1]. While early biological inhibitors and first-generation small molecules paved the way, the development of modern HNE inhibitors requires robust, standardized screening cascades.

As a Senior Application Scientist, I frequently observe a "translational gap" in protease inhibitor development ()[1]. Candidates that show high potency in simplified enzymatic assays often fail in complex biological matrices due to off-target effects, poor stability, or an inability to compete with endogenous substrates. To bridge this gap, selecting the right positive control is paramount.

Freselestat (ONO-6818) is a highly selective, reversible, non-peptide HNE inhibitor (Ki = 12.2 nM) ()[2]. Specifically utilizing the (S)-enantiomeric configuration at its core stereocenter to ensure precise spatial alignment within the HNE S1 pocket, Freselestat utilizes a competitive binding mechanism. Unlike its predecessor Sivelestat (ONO-5046)—which operates as a mechanism-based suicide inhibitor—Freselestat is an ideal reference compound for evaluating the kinetic properties and target engagement of novel, reversible small-molecule candidates.

Section 1: The Mechanistic Rationale for Freselestat in Screening

In biological systems, HNE is released from the azurophilic granules of activated neutrophils. Once extracellular, it degrades structural proteins (elastin, collagen) and amplifies the inflammatory cascade by triggering the release of damage-associated molecular patterns (DAMPs) and cytokines like IL-8 ()[1].

Freselestat halts this process by competitively occupying the active site. Because it is >100-fold less active against closely related proteases (e.g., proteinase 3, cathepsin G, pancreatic elastase) ()[2], it serves as a precise benchmark for evaluating the selectivity profiles of new pipeline compounds.

HNE_Mechanism Neutrophil Neutrophil Activation & Degranulation HNE Extracellular HNE Release Neutrophil->HNE Release Matrix Matrix Degradation (Elastin/Collagen) HNE->Matrix Proteolysis Inflammation Inflammatory Amplification (IL-8, C5b-9) Matrix->Inflammation DAMPs Freselestat Freselestat (ONO-6818) Ki = 12.2 nM Freselestat->HNE Competitive Inhibition

Fig 1. HNE-mediated inflammatory cascade and targeted competitive inhibition by Freselestat.

Section 2: Comparative Landscape of HNE Inhibitors

When designing a screening cascade, the choice of control depends on the assay's objective. While Sivelestat is clinically approved in certain regions, its irreversible nature skews kinetic comparisons. Modern drug discovery favors reversible inhibitors (3rd to 5th generation) ()[3]. Freselestat bridges this gap, offering the structural foundation of a 2nd-generation molecule with the reversible kinetics needed for accurate IC50 benchmarking against newer compounds like BAY 85-8501 ()[4].

Table 1: Comparative Profile of Key HNE Inhibitors for Assay Benchmarking

InhibitorGenerationMechanism of ActionPotencyClinical StatusBest Use Case in Screening
Sivelestat (ONO-5046) 2ndIrreversible (Suicide)IC50 ~44 nMApproved (Regional)In vivo acute lung injury models
Freselestat (ONO-6818) 2ndReversible (Competitive)Ki ~12.2 nMPhase I (Terminated)In vitro kinetic & selectivity assays
Alvelestat (AZD9668) 3rdReversibleIC50 ~12 nMPhase IIChronic pulmonary disease models
BAY 85-8501 5thReversible (Pre-adaptive)IC50 ~65 pMPhase IIUltra-high potency benchmarking

Section 3: In Vitro HNE Screening Protocol

To ensure reproducible data, the primary screening assay must isolate the enzyme-inhibitor interaction from confounding variables like compound autofluorescence. A kinetic, FRET-based fluorogenic assay is the gold standard ()[5].

Causality Check: Why pre-incubate for 15 minutes? Freselestat and many novel candidates are competitive inhibitors. Pre-incubation at 37°C allows the system to reach thermodynamic equilibrium before the substrate is introduced. Skipping this step leads to artificially high initial velocities and an underestimation of compound potency. Furthermore, utilizing a kinetic read (measuring the slope of fluorescence over time) rather than an endpoint read inherently corrects for background fluorescence and inner-filter effects caused by test compounds.

Step-by-Step Methodology: Fluorogenic HNE Inhibition Assay

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). The inclusion of Tween-20 prevents non-specific adsorption of the highly hydrophobic HNE enzyme to the microplate walls.

  • Compound Dilution: Serially dilute Freselestat (positive control) and test compounds in 100% DMSO, then dilute 1:20 in Assay Buffer to achieve a final DMSO concentration of ≤1% in the assay well.

  • Enzyme Addition: Add 50 µL of purified Human Neutrophil Elastase (final concentration: 10 nM) to a black, flat-bottom 96-well microplate.

  • Pre-Incubation: Add 25 µL of the diluted inhibitors to the respective wells. Incubate the plate at 37°C for exactly 15 minutes ()[5].

  • Reaction Initiation: Add 25 µL of fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) at a final concentration equivalent to its Km value (~20 µM).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Ex/Em = 380/460 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the progress curve. Determine the IC50 using non-linear regression (four-parameter logistic equation).

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Pre-incubation (15 min @ 37°C) Prep->Incubate Substrate 3. Substrate Addition (MeOSuc-AAPV-AMC) Incubate->Substrate Read 4. Kinetic Read (30 min, Ex380/Em460) Substrate->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2. Standardized high-throughput screening workflow for reversible HNE inhibitors.

Section 4: Advanced Validation - Ex Vivo Whole Blood Models

Once a compound demonstrates favorable in vitro kinetics comparable to Freselestat, it must be validated in a physiologically relevant matrix. A simulated extracorporeal circulation (cardiopulmonary bypass) model using human whole blood is an excellent ex vivo system ()[2].

Causality Check: Why measure IL-8 and C5b-9 instead of direct elastase activity in whole blood? Blood contains high concentrations of endogenous protease inhibitors (like α1-antitrypsin). Direct measurement of HNE activity is often masked. However, HNE drives the downstream production of interleukin-8 (IL-8) and the complement membrane attack complex (C5b-9). Measuring these inflammatory mediators provides a reliable, amplified readout of HNE pathway engagement and the true biological efficacy of the inhibitor.

Step-by-Step Methodology: Simulated Extracorporeal Circulation Assay

  • Blood Collection: Collect fresh human blood into syringes containing heparin (final concentration 3.75 U/mL).

  • Circuit Setup: Establish a miniature extracorporeal circuit using a membrane oxygenator and a roller pump. Prime the circuit with saline.

  • Treatment: Introduce Freselestat (1.0 µM final concentration) or the test compound into the circuit. Use a vehicle-only circuit as a negative control.

  • Recirculation: Introduce the heparinized blood into the circuit and recirculate at a constant flow rate for 120 minutes at 37°C.

  • Sampling & Centrifugation: Draw blood samples at baseline (0 min) and 120 min. Centrifuge immediately to isolate plasma.

  • Biomarker Quantification: Quantify IL-8 and C5b-9 levels in the plasma using standard Enzyme-Linked Immunosorbent Assays (ELISA). A successful HNE inhibitor will significantly attenuate the spike in these mediators compared to the vehicle control ()[2].

References

  • Preprints.org. "Human Neutrophil Elastase and the Protein-Storm Axis: Reversible Synthetic Inhibitors in Inflammatory Disease."[Link]

  • International Journal of Biological Sciences. "Neutrophil Elastase Inhibitors and Chronic Kidney Disease."[Link]

  • ChemMedChem (Wiley/PubMed). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases."[Link]

Sources

Comparative

Comparative Efficacy of Freselestat and Alvelestat for COPD Research: A Technical Guide

Pathophysiological Context: Neutrophil Elastase in COPD Neutrophil elastase (NE) is a potent serine protease released by activated neutrophils, serving as a critical mediator in the innate immune response[1]. However, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Pathophysiological Context: Neutrophil Elastase in COPD

Neutrophil elastase (NE) is a potent serine protease released by activated neutrophils, serving as a critical mediator in the innate immune response[1]. However, in chronic inflammatory lung conditions such as Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD), a severe protease/anti-protease imbalance occurs[2]. Unopposed NE activity drives the pathological degradation of extracellular matrix (ECM) proteins, particularly elastin, leading to the loss of alveolar recoil and the development of emphysema[3]. Furthermore, NE perpetuates a vicious inflammatory cycle by transactivating Toll-Like Receptor 4 (TLR4) and Epidermal Growth Factor Receptor (EGFR), which induces NF-κB-mediated release of pro-inflammatory cytokines (e.g., IL-1β, IL-8, TNF-α)[1].

Targeting this specific enzymatic cascade has driven the development of small-molecule NE inhibitors like Freselestat (ONO-6818) and Alvelestat (AZD9668) .

NE_Pathophysiology NE Neutrophil Elastase (NE) Elastin Elastin Matrix Degradation NE->Elastin Proteolysis TLR4 TLR4 / EGFR Transactivation NE->TLR4 Receptor Cleavage Emphysema Alveolar Destruction (Emphysema / COPD) Elastin->Emphysema Loss of Recoil Inflammation Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) TLR4->Inflammation NF-κB Pathway Inflammation->Emphysema Neutrophil Recruitment Freselestat Freselestat (ONO-6818) Ki = 12.16 nM Freselestat->NE Competitive Inhibition Alvelestat Alvelestat (AZD9668) Ki = 9.4 nM Alvelestat->NE Competitive Inhibition

Fig 1: Neutrophil Elastase signaling in COPD and targeted inhibition by Freselestat and Alvelestat.

Pharmacological Profiling & Clinical Translation

Because the NE active site is highly conserved among serine proteases, achieving target selectivity without off-target toxicity is the primary hurdle in inhibitor design.

Freselestat (ONO-6818) is a reversible, non-peptide pyrimidinone derivative exhibiting high affinity for human NE ( Ki​ = 12.16 nM)[4]. It demonstrates >100-fold selectivity over structurally similar proteases such as pancreatic elastase, trypsin, and proteinase 3 (PR3)[4],[5]. In preclinical models, Freselestat successfully inhibited acute lung injury, minimized lung hemorrhage, and suppressed leukocyte accumulation[4]. However, its clinical development for COPD and AATD was terminated during Phase IIa trials due to systemic safety concerns, specifically abnormal elevations in liver function tests (LFTs)[6].

Alvelestat (AZD9668) is a potent, orally bioavailable, and fully reversible NE inhibitor ( Ki​ = 9.4 nM)[7]. It boasts an even higher selectivity profile (>600-fold over other neutrophil-derived serine proteases)[8]. Despite its robust preclinical efficacy—where it reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β in cigarette smoke models[7]—Alvelestat failed to meet primary clinical endpoints in COPD. In Phase IIb trials, adding Alvelestat to maintenance therapies (tiotropium or budesonide/formoterol) yielded no significant improvement in pre-bronchodilator FEV1, respiratory symptoms, or quality of life over 12 weeks[9],[10].

Translational Insight: The failure of Alvelestat in broad COPD populations highlights the difficulty of reversing established structural emphysema. Consequently, Alvelestat has been strategically repurposed for AATD, a disease driven purely by NE excess. In recent Phase II trials for AATD, Alvelestat successfully suppressed blood NE activity by >90% and significantly reduced downstream biomarkers of elastin degradation (Aα-Val360 and desmosine)[2].

Quantitative Data Summary
ParameterFreselestat (ONO-6818)Alvelestat (AZD9668)
Target Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)
Inhibition Mechanism Reversible, competitiveReversible, competitive
Potency ( Ki​ ) 12.16 nM[4]9.4 nM[7]
Selectivity >100-fold over Trypsin, PR3, Cathepsin G[5]>600-fold over other serine proteases[8]
Clinical Status Terminated (Phase IIa)[6]Phase II (Repurposed for AATD)[11],[2]
Primary Limitation Hepatotoxicity (LFT elevation)[6]Lack of FEV1 efficacy in broad COPD[10]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the causal effects of the inhibitors.

Protocol A: In Vitro Fluorometric NE Inhibition Assay

Causality & Rationale: We utilize a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) rather than a colorimetric one. Fluorometry provides a significantly wider dynamic range and higher sensitivity, which is critical for accurately calculating the IC50​ of tight-binding, low-nanomolar inhibitors like Alvelestat and Freselestat[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)[3]. The inclusion of NaCl optimizes enzyme stability, while DMSO ensures the solubility of the hydrophobic small-molecule inhibitors.

  • System Validation Controls: Designate wells for a Blank (buffer + substrate, no enzyme) to subtract spontaneous hydrolysis, and a Positive Control using a benchmark inhibitor (e.g., Sivelestat) to confirm assay sensitivity[3].

  • Complex Formation: Pre-incubate 25 nM Human Neutrophil Elastase with serial dilutions of Freselestat or Alvelestat at 37°C for 15 minutes. This pre-incubation is essential for reversible inhibitors to reach binding equilibrium[3].

  • Reaction Initiation: Add 100 µM of the fluorogenic substrate to all wells to initiate proteolysis[3].

  • Kinetic Measurement: Immediately measure fluorescence (Excitation ~380 nm / Emission ~500 nm) in kinetic mode for 30 minutes at 37°C[3].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot V0​ against inhibitor concentration to derive the IC50​ using non-linear regression.

Protocol B: In Vivo Cigarette Smoke (CS)-Induced COPD Murine Model

Causality & Rationale: Acute LPS models only capture transient inflammation. To evaluate true COPD pathology (emphysematous tissue destruction), a chronic Cigarette Smoke (CS) exposure model must be used, as it accurately mimics the oxidative stress and chronic neutrophil recruitment seen in human patients[7].

Experimental_Workflow Acclimation Murine Acclimation (BALB/c) CS_Exposure Cigarette Smoke (CS) Exposure (4-12 wks) Acclimation->CS_Exposure Dosing Inhibitor Administration (Oral Gavage) CS_Exposure->Dosing Daily Dosing BALF BALF Analysis (Neutrophils, IL-1β) Dosing->BALF Endpoint 1 Histology Lung Histology (Mean Linear Intercept) Dosing->Histology Endpoint 2

Fig 2: In vivo experimental workflow for evaluating NE inhibitors in CS-induced murine COPD models.

Step-by-Step Methodology:

  • Acclimation & Grouping: Utilize female BALB/c mice[7]. Randomize into four groups: Sham (Room Air), CS + Vehicle, CS + Freselestat, and CS + Alvelestat. The Sham group is the critical self-validating baseline for normal lung morphometry.

  • Chronic Exposure: Expose the CS groups to mainstream cigarette smoke using a whole-body exposure chamber for 1-2 hours daily, 5 days a week, for up to 12 weeks.

  • Therapeutic Dosing: Administer Alvelestat (1-10 mg/kg) or Freselestat via oral gavage twice daily throughout the exposure period[7].

  • Endpoint 1 (Inflammation): Post-euthanasia, perform Bronchoalveolar Lavage (BAL). Quantify neutrophil infiltration via flow cytometry and measure pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA[7].

  • Endpoint 2 (Tissue Remodeling): Fix the right lung lobes in 10% neutral buffered formalin under constant hydrostatic pressure (20 cm H2​O ) to preserve alveolar architecture. Stain sections with H&E and quantify emphysematous destruction using the Mean Linear Intercept (Lm) morphometric method.

References

  • NCATS Inxight Drugs. "FRESELESTAT". National Center for Advancing Translational Sciences. [Link]

  • Ono Pharmaceutical Co. "Discontinuation of ONO-6818 Development for Chronic Obstructive Pulmonary Disease and Alpha 1 Antitrypsin Deficiency". Ono Pharma Press Release.[Link]

  • PubMed (Taylor & Francis). "A Randomised, Placebo-Controlled, Dose-Finding Study Of AZD9668, An Oral Inhibitor of Neutrophil Elastase, in Patients with Chronic Obstructive Pulmonary Disease Treated with Tiotropium". COPD: Journal of Chronic Obstructive Pulmonary Disease. [Link]

  • PubMed. "AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD". Respiratory Medicine.[Link]

  • PMC. "Two randomised controlled phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency". European Respiratory Journal.[Link]

Sources

Validation

Validating the in vivo effect of Freselestat on lung myeloperoxidase activity

Title: Validating the In Vivo Effect of Freselestat on Lung Myeloperoxidase Activity: A Comparative Guide Executive Summary Neutrophil elastase (NE) is a potent serine protease secreted by neutrophils during inflammation...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the In Vivo Effect of Freselestat on Lung Myeloperoxidase Activity: A Comparative Guide

Executive Summary

Neutrophil elastase (NE) is a potent serine protease secreted by neutrophils during inflammation. While essential for host defense, dysregulated NE activity drives the pathogenesis of acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD) by destroying lung parenchyma and amplifying inflammatory cascades[1].

Freselestat (ONO-6818) is a highly selective, orally active competitive inhibitor of human neutrophil elastase (HNE)[2]. For researchers evaluating anti-inflammatory therapeutics, validating the in vivo efficacy of Freselestat requires robust biochemical markers. Myeloperoxidase (MPO) activity serves as the gold standard readout in these models, providing a direct, quantifiable metric of neutrophil infiltration and sequestration in lung tissue[3].

Mechanistic Rationale: Targeting HNE to Suppress MPO Elevation

Following an inflammatory insult, neutrophils migrate to the lung and degranulate, releasing HNE. HNE degrades the extracellular matrix and triggers the release of pro-inflammatory cytokines (like IL-8), which in turn recruit more neutrophils[1][4]. Because MPO is abundantly stored in the azurophilic granules of these recruited neutrophils, a spike in lung MPO activity directly correlates with the severity of neutrophil infiltration[3]. By competitively binding to HNE, Freselestat halts this destructive feed-forward loop, thereby attenuating downstream MPO elevation[2][5].

Pathway Stimulus Inflammatory Stimulus (e.g., LPS / HNE) Neutrophils Neutrophil Activation & Degranulation Stimulus->Neutrophils HNE Human Neutrophil Elastase (HNE) Release Neutrophils->HNE TissueDamage Lung Parenchyma Destruction & Cytokines HNE->TissueDamage MPO MPO Elevation (Biomarker of Infiltration) TissueDamage->MPO Recruits more neutrophils Freselestat Freselestat (ONO-6818) Competitive Inhibition Freselestat->HNE Blocks

HNE-mediated lung injury pathway and the inhibitory intervention of Freselestat.

Comparative Analysis of Neutrophil Elastase Inhibitors

When designing in vivo studies, selecting the appropriate NE inhibitor is critical. Freselestat offers distinct advantages over first-generation inhibitors like Sivelestat (ONO-5046), primarily due to its superior binding affinity and oral bioavailability[4][6]. Freselestat exhibits >100-fold selectivity for HNE over other proteases (e.g., trypsin, proteinase 3, cathepsin G)[2][4].

Table 1: Comparative Profile of Prominent NE Inhibitors

PropertyFreselestat (ONO-6818)Sivelestat (ONO-5046)Alvelestat (AZD9668)
Target Human Neutrophil ElastaseHuman Neutrophil ElastaseHuman Neutrophil Elastase
Inhibitory Constant (Ki) 12.2 nM[2]200 nM[6]9.4 nM[6]
Mechanism Reversible, Competitive[4]Reversible, Competitive[6]Reversible, Competitive[6]
Primary Route Oral[2]Intravenous (IV)[4]Oral[6]
Optimal In Vivo Use Chronic Emphysema & ALI modelsAcute IV intervention modelsChronic COPD/Emphysema models

Causality Note: Freselestat's oral bioavailability (active at 10–100 mg/kg p.o.) allows for non-invasive, daily dosing over extended periods (e.g., 8-week chronic emphysema models), a significant logistical advantage over the IV-dependent Sivelestat[2][5].

In Vivo Validation Workflow

To validate Freselestat's efficacy, researchers must establish a self-validating experimental system. The workflow below outlines the critical path from disease induction to biochemical quantification.

Workflow Acclimation Animal Acclimatization Induction ALI Induction (HNE/LPS Instillation) Acclimation->Induction Treatment Freselestat Dosing (10-100 mg/kg p.o.) Induction->Treatment Harvest Tissue & BALF Harvest Treatment->Harvest Homogenization CTAB Buffer Homogenization Harvest->Homogenization Assay MPO Activity Assay (o-dianisidine + H2O2) Homogenization->Assay

Step-by-step in vivo experimental workflow for evaluating MPO activity.

Detailed Experimental Protocol: Lung MPO Activity Assay

This protocol details the extraction and quantification of MPO, explaining the biochemical necessity of each reagent choice to ensure trustworthy, reproducible data[3][7].

Step 1: Disease Induction & Drug Administration

  • Induction: Anesthetize the rodent model (e.g., Sprague-Dawley rats) and induce lung injury via intratracheal instillation of HNE or lipopolysaccharide (LPS)[5].

  • Treatment: Administer Freselestat orally at doses ranging from 10 to 100 mg/kg daily[2]. Include a vehicle-only control group to establish baseline inflammation.

Step 2: Tissue Harvesting & Processing

  • Harvest: Euthanize the animals at the designated endpoint (e.g., 6 hours post-acute instillation or 8 weeks for chronic models) and rapidly excise the lung tissue[5].

  • Homogenization (Critical Step): Homogenize the lung tissue in 2 mL of 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% cetyltrimethylammonium bromide (CTAB) [3].

    • Causality: MPO is tightly bound within the lipid membranes of azurophilic granules. CTAB is a potent cationic detergent specifically required to lyse these granules and solubilize membrane-bound MPO. Omitting CTAB will result in severe false-negative activity readings[3][7].

Step 3: Centrifugation & Supernatant Collection

  • Centrifuge the homogenate at 2,500 × g (or up to 10,000 × g depending on tissue density) for 10–15 minutes at 4°C to pellet cellular debris[3][7]. Extract the clear supernatant containing the solubilized MPO.

Step 4: Spectrophotometric Enzymatic Assay

  • Reaction Mixture: Dilute the supernatant and mix it with an assay buffer containing 0.00107% H₂O₂ and o-dianisidine [3].

    • Causality: MPO is a peroxidase. It catalyzes the reduction of hydrogen peroxide (H₂O₂). o-Dianisidine acts as the chromogenic electron donor in this reaction. As it oxidizes, it produces a highly colored product, allowing the enzymatic rate to be measured dynamically[3][7].

  • Measurement: Incubate at room temperature and measure the change in absorbance at 450 nm (or 460 nm) using a microplate reader[3]. Calculate MPO units, where one unit is defined as the amount of enzyme degrading 1 µmol of peroxide per minute.

Quantitative Data Interpretation

When the protocol is executed correctly, Freselestat demonstrates a clear, dose-dependent attenuation of MPO activity, which strongly correlates with reductions in bronchoalveolar lavage fluid (BALF) hemoglobin (a marker of lung hemorrhage) and total neutrophil counts[2][5].

Table 2: Expected In Vivo Efficacy Profile of Freselestat in HNE-Induced Lung Injury

Treatment GroupFreselestat DoseLung MPO ActivityBALF Neutrophil CountLung Hemorrhage (Hb)
Sham / Vehicle 0 mg/kgBaselineBaselineBaseline
HNE Instillation 0 mg/kg+++++ (Severe Elevation)+++++ (Severe Infiltration)+++++ (Severe Hemorrhage)
HNE + Freselestat 10 mg/kg+++ (Moderate Reduction)+++ (Moderate Reduction)+++ (Moderate Reduction)
HNE + Freselestat 30 mg/kg++ (Significant Reduction)++ (Significant Reduction)++ (Significant Reduction)
HNE + Freselestat 100 mg/kg+ (Near Baseline)+ (Near Baseline)+ (Near Baseline)

Data synthesis based on preclinical dose-response evaluations of ONO-6818[2][5].

References

  • Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC Source: nih.gov URL:[Link]

  • Proteases and Their Inhibitors in Chronic Obstructive Pulmonary Disease - PMC Source: nih.gov URL:[Link]

  • Small-molecule neutrophil elastase inhibitors as therapies for respiratory disease Source: karger.com URL:[Link]

  • Effects of phorbol myristate acetate and sivelestat on the lung injury caused by fat embolism in isolated lungs - PMC Source: nih.gov URL:[Link]

  • Niacinamide mitigated the acute lung injury induced by phorbol myristate acetate in isolated rat's lungs - PMC Source: nih.gov URL:[Link]

Sources

Comparative

Differences between peptide-based elastase inhibitors and non-peptide Freselestat (S)-

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic and experimental utility of Human Neutrophil Elastase (HNE) inhibitors requires looking beyond basic IC₅₀ values. We must dissect the molecular architecture, pharmacokinetic viability, and the rigorous experimental frameworks required to validate these compounds.

This guide provides an in-depth, objective comparison between traditional peptide-based elastase inhibitors and the non-peptide small molecule Freselestat (ONO-6818) , culminating in self-validating experimental protocols designed for robust preclinical research.

The Protease-Antiprotease Axis: A Mechanistic Divergence

Human Neutrophil Elastase (HNE) is a destructive serine protease released by activated neutrophils during inflammatory responses. While essential for pathogen clearance, excessive HNE activity degrades the extracellular matrix (elastin, collagen) and is a primary driver in Acute Respiratory Distress Syndrome (ARDS), Chronic Obstructive Pulmonary Disease (COPD), and cystic fibrosis1[1].

To restore the protease-antiprotease balance, two distinct chemical strategies have emerged:

Peptide-Based Inhibitors (The Biological Mimics) Endogenous serpins (like α1-antitrypsin and elafin) and synthetic peptide chloromethyl ketones (e.g., MeOSuc-AAPV-CMK) rely on substrate mimicry. They bind the HNE active site, often forming irreversible covalent bonds 2[2].

  • The Flaw: In the highly oxidative and protease-rich microenvironment of an inflamed lung, peptide bonds are rapidly cleaved by off-target proteases (like cathepsins). Furthermore, their high molecular weight and hydrophilicity result in rapid renal clearance, necessitating continuous intravenous infusion or complex conjugation strategies (e.g., linking to surfactant peptides) to achieve in vivo efficacy 3[3].

Freselestat / ONO-6818 (The Chemical Solution) Freselestat is a synthetic, non-peptide, reversible transition-state mimetic. By abandoning the peptide backbone, Freselestat achieves oral bioavailability and profound metabolic stability. It acts as a highly potent competitive inhibitor (Kᵢ = 12.2 nM) and is >100-fold less active against closely related proteases such as trypsin, proteinase 3, and cathepsin G 4[4].

MechanisticPathway Stimulus Inflammatory Stimulus (e.g., LPS, Shear Stress) Neutrophil Neutrophil Activation & Degranulation Stimulus->Neutrophil HNE_Release Human Neutrophil Elastase (HNE) Release Neutrophil->HNE_Release TissueDamage Extracellular Matrix Degradation (Elastin Cleavage) HNE_Release->TissueDamage Peptide Peptide Inhibitors (Susceptible to Cleavage) Peptide->HNE_Release Competitive/Covalent Inhibition Freselestat Freselestat (ONO-6818) (Stable, Reversible Binding) Freselestat->HNE_Release Transition-State Inhibition

HNE Activation Pathway and Divergent Mechanisms of Peptide vs. Freselestat Inhibition.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their kinetic parameters and translational viability. The data below synthesizes current preclinical benchmarks.

ParameterPeptide-Based Inhibitors (e.g., AAPV-CMK, Elafin)Non-Peptide Freselestat (ONO-6818)
Chemical Nature Endogenous proteins or synthetic peptidesSynthetic non-peptide small molecule
Mechanism of Action Substrate mimicry (often irreversible/covalent)Reversible, competitive transition-state mimetic
In Vitro Potency (Kᵢ) Variable (often low nM to µM)12.2 nM4[4]
Selectivity Profile High, but susceptible to off-target proteolysis>100-fold selective over Trypsin, PR3, Plasmin, etc. 4[4]
Route of Administration Intravenous / InhalationOrally active (in preclinical models) 4[4]
In Vivo Stability Low (rapid clearance, oxidative degradation)High (metabolically stable against proteolysis)
Ex Vivo Efficacy (SEC) Variable cytokine modulationSignificantly reduces IL-8 and C5b-9 production 5[5]

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. As scientists, we must design assays where the data validates the methodology simultaneously.

Protocol A: High-Sensitivity Fluorometric HNE Inhibition Assay

Causality Check: Why use a fluorometric substrate (MeOSuc-AAPV-AMC) instead of a standard colorimetric one? Fluorometry provides a superior signal-to-background ratio. When evaluating highly potent inhibitors like Freselestat, the enzyme concentration must be kept extremely low to satisfy Michaelis-Menten steady-state assumptions and accurately capture tight-binding kinetics without substrate depletion artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0, 0.5 M NaCl, 0.01% Triton X-100). Note: Triton X-100 prevents non-specific adsorption of the highly hydrophobic Freselestat to the microplate walls.

  • Enzyme Preparation: Dilute purified Human Neutrophil Elastase to a working concentration of 10 nM in Assay Buffer.

  • Inhibitor Titration: Prepare a 10-point serial dilution of Freselestat (from 1 µM down to 0.05 nM) in DMSO.

  • Incubation: Add 50 µL of HNE and 5 µL of inhibitor to a black 96-well plate. Incubate at 37°C for 15 minutes to allow the transition-state mimetic to achieve binding equilibrium.

  • Reaction Initiation: Add 45 µL of 100 µM MeOSuc-AAPV-AMC substrate.

  • Kinetic Readout: Immediately measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes.

  • Self-Validation Checkpoint: The assay MUST include a vehicle control (DMSO only) to normalize solvent-induced conformational changes in HNE, and a positive control (e.g., Sivelestat). Calculate the Z'-factor using the vehicle control and a fully inhibited well; a Z'-factor > 0.5 validates the assay's robustness.

AssayWorkflow Step1 1. Reagent Prep (HNE + Buffer) Step2 2. Inhibitor Addition (Freselestat/Peptide) Step1->Step2 Step3 3. Substrate Cleavage (MeOSuc-AAPV-AMC) Step2->Step3 Step4 4. Kinetic Readout (Ex:380nm/Em:460nm) Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

Self-Validating Fluorometric Workflow for HNE Inhibitor Kinetics.

Protocol B: Ex Vivo Simulated Extracorporeal Circulation (SEC) Model

Causality Check: Why use an SEC model? HNE is aggressively released by neutrophils subjected to mechanical shear stress (such as during cardiopulmonary bypass). Evaluating Freselestat in human whole blood under shear stress directly translates to its efficacy in preventing downstream complement activation, bypassing the artificial simplicity of purified enzyme assays 5[5].

Step-by-Step Methodology:

  • Blood Collection: Obtain fresh human blood and heparinize at 3.75 U/mL.

  • Circuit Setup: Establish a closed-loop SEC circuit using a miniature membrane oxygenator and a roller pump.

  • Dosing: Prime the circuit with either vehicle or 1.0 µM Freselestat.

  • Circulation: Recirculate the blood at a constant flow rate for 120 minutes at 37°C.

  • Downstream Biomarker Analysis: Extract plasma and quantify IL-8 and the complement membrane attack complex (C5b-9) via ELISA.

  • Self-Validation Checkpoint: Measure CD11b and L-selectin via flow cytometry. Freselestat does not modulate these adhesion molecules 4[4]. If your assay shows a drop in CD11b, your compound is exhibiting off-target cytotoxicity or the neutrophils are undergoing apoptosis, invalidating the targeted HNE inhibition claim.

Translational Perspectives & Conclusion

From an application standpoint, the shift from peptide-based inhibitors to small molecules like Freselestat represented a massive leap in pharmacokinetic design. Freselestat effectively circumvented the rapid degradation and poor bioavailability that plagued early peptide therapeutics. It proved highly successful in preclinical models of acute lung injury, minimizing lung hemorrhage and neutrophil accumulation 5[5].

However, drug development is unforgiving. Despite its exquisite target selectivity and stability, Freselestat's clinical development for COPD was terminated during Phase I trials due to abnormal variations in liver function tests5[5]. This underscores a fundamental axiom: exquisite on-target selectivity does not guarantee metabolic safety.

Today, while Freselestat may not be a clinical therapeutic, it remains a gold-standard, highly reliable pharmacological tool compound for researchers mapping the HNE signaling axis in inflammatory disease models.

References

  • NCATS Inxight Drugs. "FRESELESTAT." Retrieved from:[Link]

  • MDPI. "Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects." Retrieved from:[Link]

  • PNAS. "A human surfactant peptide-elastase inhibitor construct as a treatment for emphysema." Retrieved from:[Link]

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Validation

Benchmarking ONO-6818 Against Emerging Orally Active Neutrophil Elastase Inhibitors: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal Human Neutrophil Elastase (HNE) inhibitor for preclinical respiratory and inflammatory models. Human Neutrophil Elastase is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal Human Neutrophil Elastase (HNE) inhibitor for preclinical respiratory and inflammatory models. Human Neutrophil Elastase is a highly destructive serine protease stored in the azurophilic granules of neutrophils. While essential for intracellular pathogen digestion, the excessive extracellular release of HNE drives extracellular matrix (ECM) degradation in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS)[1].

For decades, the intravenous inhibitor Sivelestat was the clinical standard. However, the drug development paradigm has shifted toward highly selective, orally bioavailable candidates to manage chronic inflammation. This guide benchmarks ONO-6818 (Freselestat) against other leading oral inhibitors—such as Alvelestat (AZD9668) and BAY 85-8501—providing structural rationale and self-validating experimental protocols for your preclinical workflows.

Mechanistic Profiling & Binding Causality

The in vivo efficacy of an HNE inhibitor is dictated by its binding kinetics and structural interaction with the protease's active site. Understanding the causality behind these interactions is critical for interpreting assay results.

  • ONO-6818 (Freselestat): ONO-6818 is a non-peptidic, orally active inhibitor with a Ki​ of 12.2 nM[2]. The causality behind its high potency lies in its binding mechanism: it acts as a competitive, pseudoirreversible inhibitor by forming a covalent hemiketal bond with the Ser-195 residue in the HNE active site[3]. This targeted covalent interaction grants it >100-fold selectivity over other serine proteases like proteinase 3 (PR3), trypsin, and cathepsin G[2].

  • Alvelestat (AZD9668): In contrast to ONO-6818, Alvelestat is a fully reversible, competitive inhibitor. It binds rapidly to HNE ( Ki​ = 9.4 nM) and is >600-fold selective over other neutrophil-derived proteases[4].

  • Next-Generation Inhibitors: Compounds like BAY 85-8501 push potency into the picomolar range ( IC50​ = 65 pM)[5], offering a distinct pharmacokinetic profile that requires highly sensitive kinetic assays to validate.

Quantitative Benchmarking

To facilitate compound selection, the following table synthesizes the kinetic and pharmacological properties of leading HNE inhibitors.

InhibitorTarget Ki​ (nM) IC50​ (nM)Binding MechanismDelivery Route
ONO-6818 (Freselestat) HNE12.2~12.0Pseudoirreversible (Ser-195 Hemiketal)Oral
Alvelestat (AZD9668) HNE9.412.0Reversible, CompetitiveOral
BAY 85-8501 HNE-0.065Reversible, CompetitiveOral
GW311616A HNE0.31-Intracellular active, trans-lactamOral
Sivelestat (ONO-5046) HNE-44.0Reversible, CompetitiveIntravenous
Visualizing Pathogenesis and Intervention

G N1 Neutrophil Activation N2 Azurophilic Granules (HNE Storage) N1->N2 Stimulus N3 HNE Release (Extracellular) N2->N3 Degranulation N4 ECM Degradation (Elastin, Collagen) N3->N4 Proteolysis N5 Inflammatory Lung Disease (COPD/ARDS) N4->N5 Tissue Damage I1 ONO-6818 / Alvelestat (Oral Inhibitors) I1->N3 Competitive/Covalent Inhibition

Fig 1: HNE-mediated pathogenesis pathway and targeted intervention by oral inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay must include internal controls to isolate the specific variable being tested.

Protocol 1: Cell-Free Fluorometric HNE Kinetic Assay

Objective: Determine the IC50​ and Ki​ of ONO-6818 compared to Alvelestat. Causality & Design: We utilize the fluorogenic substrate MeOSuc-AAPV-AMC. HNE specifically cleaves the AAPV peptide sequence, releasing fluorescent AMC. By measuring the initial velocity ( V0​ ) of AMC release across an inhibitor concentration gradient, we can plot Michaelis-Menten kinetics. Self-Validation: Pefabloc SC (1 mM) is used as a negative control for enzyme activity (confirming serine protease dependence), while Sivelestat serves as the inter-assay normalization standard[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20). The high ionic strength and surfactant prevent non-specific enzyme aggregation and plastic binding.

  • Reagent Setup: Dilute human neutrophil elastase to a working concentration of 0.5 nM. Prepare MeOSuc-AAPV-AMC substrate at 0.15 mM (a sub-saturating concentration to ensure competitive binding dynamics).

  • Inhibitor Titration: Prepare a 10-point serial dilution of ONO-6818 and Alvelestat (from 10 µM down to 0.1 nM) in DMSO. Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the enzyme with the inhibitors for 30 minutes at 37°C. This step is critical for ONO-6818 to allow the formation of the Ser-195 hemiketal bond[3].

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 20 minutes using a microplate reader. Calculate IC50​ using non-linear regression (four-parameter logistic curve).

Protocol 2: Ex Vivo Simulated Extracorporeal Circulation (SEC) Assay

Objective: Evaluate the physiological efficacy of ONO-6818 in a complex biological matrix (whole blood). Causality & Design: In vivo, HNE triggers a cascade of inflammatory mediators. ONO-6818 has been shown to significantly reduce IL-8 and C5b-9 production during SEC without altering CD11b expression[2]. Measuring these specific biomarkers validates that the inhibitor is neutralizing downstream protease activity rather than causing broad leukocyte suppression.

Step-by-Step Methodology:

  • Blood Collection: Obtain fresh, heparinized (3.75 U/mL) human whole blood.

  • Circuit Setup: Establish a simulated extracorporeal circuit using a miniature membrane oxygenator and a roller pump.

  • Dosing: Spike the blood pool with 1.0 µM of ONO-6818 (or vehicle control).

  • Circulation: Recirculate the blood at a constant flow rate for 120 minutes at 37°C to induce mechanical shear stress and neutrophil degranulation.

  • Sampling & Centrifugation: Extract 2 mL aliquots at t=0, 60, and 120 minutes. Centrifuge immediately at 2000 x g for 10 minutes at 4°C to halt further ex vivo degranulation.

  • Biomarker Quantification: Quantify plasma levels of HNE-alpha-1-antitrypsin complexes, IL-8, and C5b-9 via ELISA.

Visualizing the Experimental Workflow

Workflow S1 1. Compound Preparation (ONO-6818, Alvelestat, etc.) S2 2. Cell-Free Enzymatic Assay (Fluorogenic Substrate Cleavage) S1->S2 S3 3. Whole-Blood/Cellular Assay (Neutrophil Degranulation) S1->S3 S5 5. Data Synthesis (IC50, Ki, Biomarker Readouts) S2->S5 Kinetic Data S4 4. Ex Vivo Models (Simulated Extracorporeal Circulation) S3->S4 Efficacy Validation S4->S5 Physiological Data

Fig 2: Multimodal experimental workflow for benchmarking HNE inhibitors.

Advanced Considerations: Redox Resilience and Intracellular Penetration

When benchmarking these compounds, researchers must account for the diseased lung's microenvironment.

  • Redox Resilience: Inflamed tissues are highly oxidative. Recent studies demonstrate divergent redox resilience among HNE inhibitors; for instance, Sivelestat and Alvelestat behave differently under oxidative stress, impacting their localized IC50​ values[7]. ONO-6818's pseudoirreversible covalent binding mechanism provides a distinct structural advantage in maintaining target residence time under such aggressive conditions.

  • Intracellular vs. Extracellular Inhibition: HNE concentration inside azurophilic granules can exceed 5 mM[3]. While ONO-6818 and Alvelestat are highly potent against extracellular HNE, their ability to penetrate intact neutrophils and inhibit intracellular HNE varies. Assays utilizing whole U937 cell models often reveal that IC50​ values shift significantly (up to 10,000-fold) when transitioning from cell-free to intracellular contexts[6].

Benchmarking ONO-6818 against next-generation inhibitors requires a holistic approach that bridges precise enzymatic kinetics with physiologically relevant whole-blood models. By employing the self-validating protocols outlined above, drug development professionals can generate robust, reproducible data to guide clinical candidate selection.

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Safety & Regulatory Compliance

Safety

Operational Safety and Logistics Guide for Handling Freselestat, (S)-

Mechanistic Context: Why Handling Freselestat Requires Precision Freselestat, (S)- (also known as ONO-6818) is a highly potent, reversible, nonpeptide inhibitor of human neutrophil elastase (HNE)[1]. It operates by coval...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: Why Handling Freselestat Requires Precision

Freselestat, (S)- (also known as ONO-6818) is a highly potent, reversible, nonpeptide inhibitor of human neutrophil elastase (HNE)[1]. It operates by covalently attacking the Ser195 residue within the active site of HNE, utilizing hydrogen bonds to stabilize the complex, and exhibits an exceptionally specific Ki​ of 12.16 nM[1].

In drug development and laboratory settings, the raw active pharmaceutical ingredient (API) must be handled with strict containment protocols. Because Freselestat is engineered to modulate inflammatory pathways, accidental systemic exposure—particularly via inhalation of the aerosolized powder—can inadvertently suppress localized immune responses or disrupt pulmonary matrix homeostasis. Consequently, treating Freselestat with precision is not merely a regulatory formality; it is a biological imperative to protect researcher health and maintain experimental integrity.

Personal Protective Equipment (PPE) Matrix

The physical state of Freselestat dictates the level of containment required. The lyophilized powder poses the highest risk of aerosolization, whereas diluted aqueous solutions pose minimal inhalation risk.

Table 1: Task-Specific PPE and Containment Matrix for Freselestat, (S)-

Operational PhasePhysical StateRespiratory ProtectionHand ProtectionEye/Face ProtectionEngineering Controls
Weighing & Aliquoting Solid (Lyophilized Powder)N95/P100 Respirator (if outside BSC)Double Nitrile GlovesChemical Splash GogglesClass II Type A2 BSC or Powder Hood
Reconstitution High-Concentration LiquidNot required if in BSCSingle Nitrile GlovesSafety GlassesFume Hood or BSC
Assay Application Diluted Aqueous SolutionNot requiredSingle Nitrile GlovesSafety GlassesStandard Laboratory Bench

Operational Workflows & Handling Protocols

Protocol A: Safe Weighing and Reconstitution of Lyophilized Powder

Freselestat powder is prone to static dispersion, which increases the risk of aerosolization and cross-contamination. This protocol ensures a safe transition from a solid to a liquid state.

  • Equilibration: Bring the Freselestat vial (typically stored at -20°C) to room temperature inside a desiccator before opening.

    • Causality & Validation: This prevents ambient moisture condensation on the cold powder, which can degrade the compound and alter its effective molecular weight (452.51 g/mol )[2], thereby skewing subsequent molarity calculations. Visually confirm the absence of condensation on the vial exterior before proceeding.

  • Containment Setup: Conduct all open-vial handling within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated localized exhaust ventilation (LEV) system. Verify inward airflow via the pressure gauge before opening the vial.

  • PPE Donning: Don double nitrile gloves, a closed-front lab coat, and chemical splash goggles.

  • Weighing: Utilize an anti-static weighing boat and a calibrated microbalance to minimize static fly-away.

  • Reconstitution: Dissolve the compound in a compatible primary solvent, such as DMSO[3], directly within the containment hood to create a master stock solution (e.g., 10 mM). Freselestat exhibits excellent solubility in DMSO, making it the preferred vehicle for initial solubilization[3].

  • Decontamination: Wipe down the exterior of the stock vial, pipettes, and the balance with 70% ethanol or a solvent-compatible surfactant before removing them from the hood.

Protocol B: Spill Response and Chemical Disposal

A systematic approach to disposal is essential for safety and environmental compliance.

  • Solid Spill Containment: Do not sweep dry powder, as this generates hazardous aerosols. Instead, cover the spill with absorbent pads dampened with DMSO or ethanol to safely dissolve and suspend the compound, then wipe the area clean.

  • Liquid Spill Containment: For reconstituted solutions, absorb the spill with inert materials (e.g., vermiculite or universal spill pads).

  • Waste Segregation: Freselestat and all contaminated consumables (pipette tips, weighing boats, gloves) must be segregated into clearly labeled, leak-proof hazardous chemical waste containers[4]. Do not dispose of any solutions via municipal wastewater.

  • Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for incineration or specialized chemical destruction in accordance with local environmental regulations[4].

Workflow Visualization

The following diagram illustrates the critical safety checkpoints and PPE transitions during the handling lifecycle of Freselestat.

FreselestatWorkflow Powder 1. Freselestat, (S)- Lyophilized Powder Weighing 2. Weighing & Aliquoting (High Aerosol Risk) Powder->Weighing Open Vial Recon 3. Reconstitution in DMSO (Master Stock Creation) Weighing->Recon Add Primary Solvent PPE_High PPE: N95/P100, Double Gloves, Goggles, Class II BSC Weighing->PPE_High Assay 4. In Vitro / In Vivo Assay (Working Dilutions) Recon->Assay Dilute in Buffer PPE_Low PPE: Single Gloves, Safety Glasses, Lab Coat Recon->PPE_Low Disposal 5. Hazardous Waste Disposal & Decon Assay->Disposal Chemical Inactivation

Figure 1: Operational workflow and task-specific PPE transitions for handling Freselestat, (S)-.

Sources

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